1-(3-Bromopropyl)-2,3-difluorobenzene
Description
Structure
3D Structure
Properties
CAS No. |
1057678-39-3 |
|---|---|
Molecular Formula |
C9H9BrF2 |
Molecular Weight |
235.07 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2,3-difluorobenzene |
InChI |
InChI=1S/C9H9BrF2/c10-6-2-4-7-3-1-5-8(11)9(7)12/h1,3,5H,2,4,6H2 |
InChI Key |
VSTFERLXUSIRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CCCBr |
Origin of Product |
United States |
Foundational & Exploratory
3-(2,3-Difluorophenyl)propyl bromide structure and CAS number
Topic: 3-(2,3-Difluorophenyl)propyl bromide: Synthesis, Properties, and Applications in Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity
3-(2,3-Difluorophenyl)propyl bromide is a specialized fluorinated building block used primarily in the optimization of lead compounds during drug discovery.[1] It serves as a critical reagent for introducing the 2,3-difluorophenyl moiety via a flexible propyl linker.[1] This specific substitution pattern is highly valued in medicinal chemistry for its ability to block metabolic hotspots (CYP450 oxidation) and modulate lipophilicity (
While the bromide form is often synthesized in situ or on-demand, its alcohol precursor is the commercial standard for sourcing.[1]
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 1-(3-Bromopropyl)-2,3-difluorobenzene |
| Common Name | 3-(2,3-Difluorophenyl)propyl bromide |
| CAS Number | Not Widely Listed (Custom Synthesis)* |
| Precursor CAS | 1057671-38-1 (3-(2,3-Difluorophenyl)propan-1-ol) |
| Molecular Formula | |
| Molecular Weight | 235.07 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density (Est.) | 1.45 ± 0.05 g/cm³ |
| Boiling Point (Est.) | 235–240°C (at 760 mmHg) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
*Note: As a specialized intermediate, the bromide often lacks a permanent commodity CAS number in public registries. It is synthesized directly from the alcohol (CAS 1057671-38-1) prior to use.[1]
Part 2: Structural Analysis & Medicinal Utility
The value of this compound lies in the 2,3-difluoro substitution pattern .[1] Unlike the more common 4-fluoro or 2,4-difluoro analogs, the 2,3-substitution creates a specific electronic and steric environment.[1]
-
Metabolic Blocking: The 2- and 3-positions on a phenyl ring are common sites for oxidative metabolism.[1] Fluorine substitution at these positions effectively blocks hydroxylation, extending the half-life (
) of the drug candidate. -
Electronic Effects: The high electronegativity of fluorine withdraws electron density from the ring (
-induction), reducing the basicity of any attached amines and altering stacking interactions with protein targets.[1] -
Conformational Bias: The ortho-fluorine (position 2) can induce specific conformational preferences in the propyl chain due to electrostatic repulsion or attraction with adjacent polar groups, locking the molecule into a bioactive conformation.
Diagram 1: Structural Logic & Metabolic Stability
Caption: The 2,3-difluoro motif blocks metabolic oxidation sites while the propyl bromide tail facilitates covalent attachment to pharmacophores.[1]
Part 3: Synthetic Protocols
Since the bromide is often prepared from the alcohol, the following protocol describes the conversion of 3-(2,3-difluorophenyl)propan-1-ol (CAS 1057671-38-1) to the bromide. This method is preferred for its high yield and operational simplicity.
Protocol: Appel Reaction (Alcohol to Bromide)
Reagents:
-
Starting Material: 3-(2,3-Difluorophenyl)propan-1-ol (1.0 eq)[1]
-
Carbon Tetrabromide (
) (1.2 eq) -
Triphenylphosphine (
) (1.2 eq) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). Add a magnetic stir bar. -
Dissolution: Charge the RBF with 3-(2,3-difluorophenyl)propan-1-ol (e.g., 5.0 g, 29.0 mmol) and dissolve in anhydrous DCM (50 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Add Carbon Tetrabromide (
, 11.5 g, 34.8 mmol) to the stirring solution. -
Activation: Dissolve Triphenylphosphine (
, 9.1 g, 34.8 mmol) in minimal DCM (20 mL) and add it dropwise to the reaction mixture over 15 minutes. Caution: The reaction is exothermic. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 9:1) or LC-MS.[1]
-
Workup: Quench the reaction by adding saturated
solution (50 mL). Extract the aqueous layer with DCM (2 x 30 mL). -
Purification: Dry the combined organic layers over
, filter, and concentrate in vacuo. The resulting residue will contain the product and Triphenylphosphine oxide ( ). Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc/Hexanes) to yield the clear oil product.
Expected Yield: 85–92%[1]
Diagram 2: Synthetic Workflow
Caption: Step-by-step synthesis via Appel reaction, converting the commercial alcohol precursor to the bromide.
Part 4: Applications in Drug Discovery
The 3-(2,3-difluorophenyl)propyl moiety is a versatile pharmacophore used to probe the "fluorine scan" effect in lead optimization.[1]
-
GPCR Antagonists: In the development of CGRP receptor antagonists (e.g., analogs of Rimegepant or Ubrogepant), the difluorophenyl ring is often used to fill hydrophobic pockets within the receptor. The propyl linker provides the necessary flexibility to position the aromatic ring into the deep hydrophobic cleft of the GPCR.
-
Kinase Inhibitors: For targets like Aurora Kinase or EGFR, the 2,3-difluoro substitution can prevent the metabolic "soft spot" oxidation that often plagues simple phenyl groups, thereby improving oral bioavailability.
-
Neuroactive Agents: The enhanced lipophilicity provided by the difluoro-propyl chain aids in crossing the Blood-Brain Barrier (BBB), making this intermediate valuable for CNS drug development.[1]
Quality Control & Analytics
To ensure the integrity of this intermediate before use in critical coupling reactions:
-
NMR (CDCl
, 400 MHz): Look for the characteristic triplet of the at ppm and the multiplet of the aromatic protons at ppm.[1] - NMR: Essential for confirming the 2,3-substitution pattern.[1] Expect two distinct signals (multiplets) due to F-F and F-H coupling.
-
Purity: GC-MS should show a single peak with
and (due to isotopes) in a 1:1 ratio.
References
-
PubChem. (2024).[2] Compound Summary: 1-Bromo-3-(2,5-difluorophenyl)propan-2-one (Analog Reference).[1] National Library of Medicine. Retrieved from [Link]
-
American Elements. (2024). Fluorinated Building Blocks for Pharmaceutical Synthesis. Retrieved from [Link]
-
PrepChem. (2024). General Procedures for Alkyl Bromide Synthesis. Retrieved from [Link]
Sources
The Strategic Role of Fluorinated Phenylpropyl Bromide Building Blocks in Modern Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into small-molecule therapeutics is a foundational principle of rational drug design. Nearly a quarter of all marketed drugs contain at least one fluorine atom, utilized primarily to enhance metabolic stability, modulate lipophilicity, and improve target binding affinity[1]. Among the vast array of fluorinated intermediates, fluorinated phenylpropyl bromides —such as 3-(4-fluorophenyl)propyl bromide—stand out as highly versatile electrophilic building blocks. This technical guide explores the mechanistic rationale, quantitative advantages, and self-validating synthetic protocols for deploying these building blocks in the development of next-generation active pharmaceutical ingredients (APIs).
Mechanistic Rationale: The Triad of Efficacy
The utility of fluorinated phenylpropyl bromides is rooted in a triad of structural features, each contributing a specific physicochemical or reactive advantage to the drug development pipeline.
A. The Fluorine Effect: Metabolic Shielding
The substitution of a hydrogen atom with fluorine, particularly at the para position of an aromatic ring, is a classical bioisosteric replacement. The C-F bond is significantly stronger than the C-H bond (~116 kcal/mol vs. ~99 kcal/mol). This high bond dissociation energy effectively blocks cytochrome P450 (CYP450)-mediated oxidative metabolism (hydroxylation) at metabolically labile sites, thereby prolonging the drug's plasma half-life[2]. Furthermore, the electronegativity of fluorine fine-tunes the molecule's overall lipophilicity, enhancing passive diffusion across lipid membranes and improving oral bioavailability.
Mechanism of CYP450 metabolic blockade via para-fluorination.
B. The Propyl Spacer: Conformational Flexibility
The three-carbon (propyl) alkyl chain serves as an optimal spatial linker. In neuropharmacology and oncology, the distance between an aromatic pharmacophore and a basic amine center is critical for proper alignment within the deep hydrophobic pockets of G-protein coupled receptors (GPCRs) or enzyme active sites. The propyl chain provides the necessary degrees of rotational freedom without introducing excessive entropic penalties upon binding.
C. The Bromide Leaving Group: Electrophilic Efficiency
As a primary alkyl halide, the terminal bromide is an excellent leaving group for bimolecular nucleophilic substitution (
Quantitative Profiling
Understanding the physicochemical shifts induced by fluorination is critical for lead optimization. The table below summarizes the quantitative differences between a standard phenylpropyl building block and its fluorinated analog.
| Property | Phenylpropyl Bromide | 3-(4-Fluorophenyl)propyl Bromide | Causality / Impact in Drug Design |
| Aromatic Bond Energy | ~99 kcal/mol (C-H) | ~116 kcal/mol (C-F) | High C-F bond energy prevents oxidative cleavage by CYP450 enzymes. |
| Lipophilicity ( | Baseline | +0.14 to +0.25 | Enhances passive membrane permeability and blood-brain barrier penetration. |
| Electrophilicity | High ( | High ( | Fluorine's inductive pull is attenuated by the propyl spacer, preserving terminal reactivity. |
| Metabolic Half-Life | Short (Rapid hydroxylation) | Prolonged | Steric and electronic shielding of the highly vulnerable para position. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each step includes the causality behind the experimental choice and built-in analytical checkpoints to verify success before proceeding.
Protocol A: N-Alkylation of Secondary Amines
This protocol outlines the synthesis of a tertiary amine API intermediate using 3-(4-fluorophenyl)propyl bromide.
Step-by-Step Methodology:
-
Substrate Solvation: Dissolve 1.0 equivalent of the secondary amine in anhydrous acetonitrile (MeCN).
-
Causality: MeCN is a polar aprotic solvent. It solvates the nucleophile without hydrogen-bonding to it, leaving the lone pair fully exposed and highly reactive for the
attack.
-
-
Base Addition: Add 2.5 equivalents of anhydrous potassium carbonate (
).-
Causality:
acts as an inorganic acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the reaction, preventing the protonation (and subsequent deactivation) of the unreacted amine nucleophile.
-
-
Electrophile Introduction: Add 1.1 equivalents of 3-(4-fluorophenyl)propyl bromide dropwise at room temperature.
-
Causality: Dropwise addition maintains a low steady-state concentration of the electrophile, minimizing the risk of quaternary ammonium salt formation (over-alkylation).
-
-
Thermal Activation: Elevate the reaction temperature to 80°C and reflux for 12 hours.
-
Causality: Heat provides the necessary kinetic energy to overcome the activation barrier of the
transition state.
-
-
Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Develop with a Ninhydrin stain.
-
Validation: The secondary amine will stain strongly (pink/purple). The disappearance of this spot confirms the complete conversion to the tertiary amine (which does not stain with Ninhydrin).
-
-
Workup & Validation Checkpoint 2 (LC-MS): Quench with water, extract with ethyl acetate, and analyze the organic layer via LC-MS.
-
Validation: The appearance of the
peak corresponding to the fluorinated target confirms structural identity.
-
Workflow for SN2 N-alkylation using fluorinated phenylpropyl bromides.
Protocol B: Grignard Reagent Formation and Application
When carbon-carbon bond formation is required, the bromide can be converted into a nucleophilic Grignard reagent.
Step-by-Step Methodology:
-
Magnesium Activation: Suspend 1.2 equivalents of magnesium turnings in anhydrous THF. Add a single crystal of iodine (
) and stir until the color fades.-
Causality: Iodine reacts with the passivating magnesium oxide (
) layer on the turnings, exposing the highly reactive surface necessary for oxidative addition.
-
-
Halide Addition: Add a 10% portion of 3-(4-fluorophenyl)propyl bromide in THF. Wait for the reaction to initiate (indicated by a localized temperature spike and solvent bubbling), then add the remainder dropwise.
-
Causality: Grignard formation is highly exothermic. Controlled addition prevents solvent boil-over and minimizes Wurtz-type homocoupling side reactions.
-
-
Validation Checkpoint (Titration): Titrate a 1.0 mL aliquot of the resulting Grignard solution with salicylaldehyde phenylhydrazone.
-
Validation: The solution will turn bright orange at the endpoint, allowing for the precise calculation of the active Grignard molarity before deploying it in downstream cross-coupling or carbonyl addition reactions.
-
Case Studies in Modern Therapeutics
The practical impact of fluorinated phenylpropyl building blocks is highly evident in the synthesis of complex therapeutics:
-
Ezetimibe Intermediates: Ezetimibe, a blockbuster cholesterol-lowering drug, relies heavily on fluorinated aromatic systems to prevent rapid metabolic degradation. Synthetic pathways for Ezetimibe and its analogs frequently utilize fluorophenylpropyl derivatives to construct the critical chiral side chains necessary for inhibiting the NPC1L1 transporter[4].
-
AKR1B10 Inhibitors: Aldo-keto reductase family 1 member B10 (AKR1B10) is a critical biomarker and therapeutic target in digestive system tumors. Recent structural optimizations of chemosynthetic inhibitors, such as 7-Hydroxy-2-oxo-2H-chromene-3-carboxylic Acid [3-(4-Fluorophenyl) propyl] amide (HCCFA), utilize the 3-(4-fluorophenyl)propyl moiety to achieve stable, high-affinity enzyme inhibition[5].
References
-
The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Source: ResearchGate URL:[Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: PubMed Central (PMC) URL:[Link]
-
Alkyl bromide synthesis by bromination or substitution Source: Organic Chemistry Portal URL:[Link]
- WO2007072088A1 - Process for the production of ezetimibe and intermediates used in this process Source: Google Patents URL
-
AKR1B10 and digestive tumors development: a review Source: Frontiers in Oncology URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 4. WO2007072088A1 - Process for the production of ezetimibe and intermediates used in this proces - Google Patents [patents.google.com]
- 5. Frontiers | AKR1B10 and digestive tumors development: a review [frontiersin.org]
Technical Guide: Solubility Profile and Solvent Selection for 1-(3-Bromopropyl)-2,3-difluorobenzene
[1]
Executive Summary
This compound (Predicted Formula: C
This structural combination dictates a solubility profile characterized by high lipophilicity and negligible aqueous solubility .[1] It is designed for use in nucleophilic substitutions, Grignard formation, and liquid crystal synthesis. This guide provides a definitive solubility framework, moving beyond simple "dissolves/doesn't dissolve" binaries to explore solvation thermodynamics, solvent compatibility relative to reactivity, and precise handling protocols.
Key Physicochemical Characteristics (Estimated):
-
Physical State: Colorless to pale yellow liquid (at RT).[1]
-
LogP (Predicted): ~3.2 – 3.8 (Highly Lipophilic).[1]
-
Primary Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.
-
Incompatible Solvents: Water (Insoluble), reactive nucleophiles (primary amines, thiols) without controlled conditions.
Physicochemical Basis of Solubility
To understand the solubility behavior of this molecule, we must deconstruct its three functional components.
Structural Analysis[1]
-
The 2,3-Difluorobenzene Core: The fluorine atoms at the ortho and meta positions create a dipole moment but significantly increase the molecule's lipophilicity compared to non-fluorinated analogs.[1] The C-F bonds resist hydrogen bonding with water, enforcing hydrophobicity.
-
The Propyl Chain: This 3-carbon linker acts as a non-polar spacer, further reducing water solubility and enhancing compatibility with aliphatic hydrocarbons (e.g., Hexane).[1]
-
The Alkyl Bromide (C-Br): This is the reactive center.[1] While the C-Br bond has a dipole, it is polarizable.[1] This polarizability aids solubility in chlorinated solvents (DCM, Chloroform) via dipole-dipole interactions and dispersion forces.[1]
The "Like Dissolves Like" Mechanism
-
Non-Polar Solvents (Hexane, Heptane): Solvation is driven by London Dispersion Forces. The propyl chain and aromatic ring align well with aliphatic solvents.[1]
-
Polar Aprotic Solvents (THF, DCM): These are the "Gold Standard" for this molecule. They offer sufficient polarity to solvate the C-Br dipole and the aromatic ring without the risk of hydrogen-bond-mediated phase separation.[1]
-
Polar Protic Solvents (Water, Methanol): The high energy cost of disrupting the hydrogen-bonding network of water cannot be compensated by the weak interactions with the fluorinated bromide, resulting in phase separation.
Solubility Profile Data
Note: In the absence of specific public empirical data for this exact CAS, the following data is derived from validated Structure-Property Relationships (SPR) of structurally homologous fluorinated alkyl bromides.
Table 1: Solubility Classification at 25°C
| Solvent Class | Representative Solvent | Solubility Rating | Physicochemical Rationale |
| Chlorinated | Dichloromethane (DCM) | Excellent (>100 mg/mL) | Perfect dipole matching; primary choice for extraction.[1] |
| Chlorinated | Chloroform (CHCl | Excellent (>100 mg/mL) | High solvation energy for aromatic halides.[1] |
| Ethers | Tetrahydrofuran (THF) | Excellent (>100 mg/mL) | Excellent for Grignard formation; coordinates Mg well.[1] |
| Ethers | Diethyl Ether (Et | Good (>50 mg/mL) | Good solubility, but high volatility requires care. |
| Esters | Ethyl Acetate (EtOAc) | Good (>50 mg/mL) | Standard solvent for TLC and column chromatography.[1] |
| Aromatics | Toluene | Good (>50 mg/mL) | Pi-stacking interactions with the benzene core aid solvation.[1] |
| Aliphatics | Hexane / Heptane | Moderate (10-50 mg/mL) | Soluble, but may require warming; useful for recrystallization.[1] |
| Polar Aprotic | Acetonitrile (MeCN) | Good (>50 mg/mL) | Preferred for S |
| Polar Aprotic | DMSO / DMF | Good (>50 mg/mL) | High solubility, but difficult to remove post-reaction. |
| Protic | Methanol / Ethanol | Moderate | Soluble, but risk of solvolysis (methanolysis) at high temps. |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates.[1] |
Experimental Protocol: Solubility Determination
As a Senior Scientist, you must validate these predictions empirically before scaling up. Use this self-validating protocol.
Visual Solubility Assessment (Tier 1)
Objective: Rapidly determine the approximate solubility range.
-
Preparation: Weigh 10 mg of this compound into a clear 4 mL glass vial.
-
Addition: Add the target solvent in 100 µL increments (micropipette).
-
Observation: Vortex for 30 seconds after each addition.
-
Dissolved: Solution is clear, no Schlieren lines, no particulates.
-
Undissolved: Turbidity, oil droplets at bottom, or suspension.
-
-
Calculation: If 10 mg dissolves in 100 µL, solubility is >100 mg/mL. If it requires 1 mL, solubility is ~10 mg/mL.
HPLC Quantitative Method (Tier 2)
Objective: Precise saturation concentration for formulation.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile (MeCN).[1]
-
Gradient: 50% B to 95% B over 10 mins (Lipophilic compound requires high organic content).[1]
-
Detection: UV at 260 nm (Aromatic absorption).[1]
-
Procedure: Saturate solvent with compound, filter (0.22 µm PTFE), dilute 1:100 in MeCN, and inject.
Solvent Selection Strategy & Reactivity
Choosing a solvent is not just about solubility; it is about chemical compatibility .[1] The alkyl bromide moiety is susceptible to Nucleophilic Substitution (S
Critical Workflow Diagram
The following diagram illustrates the decision logic for solvent selection based on the intended chemical transformation.
Figure 1: Decision matrix for solvent selection.[1] Green nodes indicate recommended solvents; Red nodes indicate caution.
Strategic Insights
-
Grignard Reagents: If converting the bromide to a Grignard reagent, Anhydrous THF is superior to Diethyl Ether. The oxygen lone pairs in THF coordinate effectively with Magnesium, stabilizing the organometallic species.
-
Nucleophilic Substitution: For replacing the Bromine (e.g., with an azide or amine), use Acetonitrile (MeCN) . It is polar enough to dissolve the nucleophilic salt but aprotic, preventing hydrogen bonding from shielding the nucleophile.
-
Avoid Nucleophilic Solvents: Do not use Pyridine or primary amines as solvents.[1] The alkyl bromide will slowly alkylate the solvent (Menshutkin reaction), creating impurities.
Safety & Handling (E-E-A-T)
Handling fluorinated alkyl bromides requires specific safety protocols due to their potential as alkylating agents.[1]
-
Lachrymator Potential: Many benzyl- and phenethyl-bromides are lachrymators (tear gas agents).[1] While the propyl chain mitigates this slightly compared to benzyl bromide, always handle in a fume hood .
-
Skin Absorption: The high lipophilicity (LogP > 3) means this compound can penetrate the skin barrier.[1] Double-gloving (Nitrile + Laminate) is recommended for concentrated handling.[1]
-
Waste Disposal: Do not mix with aqueous waste.[1] Dispose of in the "Halogenated Organic Solvents" stream.
References
-
PubChem. 1-Bromo-2,3-difluorobenzene (Precursor Analog) Compound Summary. National Library of Medicine.[1] Available at: [Link][1]
-
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[1] (Authoritative text on solvent polarity and solvation mechanisms).
- Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007. (Source for solubility parameter prediction logic).
Reactivity Profile of 3-Bromopropyl Difluorobenzene Intermediates: A Strategic Guide for Medicinal Chemistry
Introduction: The Strategic Importance of Fluorinated Alkyl Halides
In the landscape of modern drug discovery, the precise engineering of molecular scaffolds is paramount. 3-Bromopropyl difluorobenzene derivatives (such as 1-(3-bromopropyl)-2,4-difluorobenzene or 1-(3-bromopropyl)-3,5-difluorobenzene) have emerged as highly versatile, bifunctional building blocks. The strategic incorporation of fluorine atoms into pharmaceutical agents is a proven tactic, with fluorine present in over half of all newly approved small-molecule drugs[1].
This technical whitepaper provides an in-depth analysis of the orthogonal reactivity profile of these intermediates. By dissecting the causality behind their chemical behavior and providing self-validating experimental protocols, this guide serves as a practical resource for medicinal chemists and drug development professionals aiming to leverage these building blocks in complex syntheses.
Structural Anatomy & Chemical Causality
The synthetic utility of 3-bromopropyl difluorobenzenes stems from their distinct, dual-domain architecture, which allows for orthogonal functionalization without cross-interference:
-
The Difluorophenyl Motif: Fluorine’s extreme electronegativity and small van der Waals radius (1.47 Å) profoundly alter the physicochemical properties of the molecule. Inductively, it lowers the pKa of adjacent basic centers, enhances lipophilicity (LogP), and sterically blocks cytochrome P450-mediated metabolic oxidation, thereby improving pharmacokinetic stability [2].
-
The 3-Bromopropyl Chain: The three-carbon aliphatic chain serves as an optimal spatial linker, providing sufficient flexibility for pharmacophores to navigate deep hydrophobic binding pockets. The terminal primary bromide is an exceptional leaving group, facilitating rapid and high-yielding nucleophilic substitution reactions [4].
Fig 1. Orthogonal reactivity map of 3-bromopropyl difluorobenzene intermediates.
Reactivity Profile 1: The Aliphatic Chain (Alkyl Halide Reactivity)
The primary mode of functionalization for this intermediate occurs at the aliphatic chain via bimolecular nucleophilic substitution (SN2).
Mechanistic Causality: The primary carbon attached to the bromine atom experiences minimal steric hindrance, allowing unencumbered backside attack by incoming nucleophiles. Furthermore, the bromide ion is the weak conjugate base of a strong acid (HBr), making it an excellent leaving group. In industrial scale-ups, propyl bromides consistently provide superior commercial viability, atom economy, and reaction efficiency compared to their iodide or chloride counterparts [4].
Quantitative Data: SN2 Reaction Scope
The following table summarizes the expected quantitative outcomes when reacting 3-bromopropyl difluorobenzene with various nucleophile classes:
| Nucleophile Type | Optimized Reagents & Conditions | Average Yield (%) | Primary Byproducts / Limitations |
| Secondary Amines | K₂CO₃, DMF, 60 °C, 6h | 85–95% | Trace elimination products (alkenes) |
| Primary Amines | DIPEA, MeCN, 80 °C, 8h | 70–80% | Over-alkylation (tertiary amine formation) |
| Thiols (Thiolates) | NaH, THF, 0 °C to RT, 2h | 90–98% | Disulfide formation (if O₂ is present) |
| Phenols (Alcohols) | Cs₂CO₃, DMF, 80 °C, 12h | 75–85% | Unreacted starting materials |
Self-Validating Protocol: SN2 Alkylation of a Secondary Amine
This protocol is engineered as a self-validating system. Progression is monitored via Thin-Layer Chromatography (TLC), and the final product identity is confirmed via LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the secondary amine (e.g., piperidine) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.
-
Base Addition: Add 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃). Causality: The heterogeneous base neutralizes the generated HBr, preventing the protonation of the nucleophilic amine and driving the equilibrium toward product formation.
-
Electrophile Addition: Add 1.1 equivalents of 1-(3-bromopropyl)-2,4-difluorobenzene dropwise at room temperature.
-
Thermal Activation: Heat the reaction mixture to 60–80 °C. Monitor the reaction via TLC (typically 10% MeOH in DCM) until the starting amine is consumed (usually 4–8 hours).
-
Quenching & Extraction: Cool the mixture to room temperature, quench with distilled water, and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine (3x) to remove residual DMF.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.
-
Analytical Validation: Confirm the product via ¹H NMR. Validation marker: Look for the complete disappearance of the triplet at ~3.4 ppm (corresponding to the -CH₂Br protons) and the appearance of new upfield aliphatic signals corresponding to the newly formed C-N bond.
Fig 2. Self-validating SN2 experimental workflow for aliphatic chain alkylation.
Reactivity Profile 2: The Difluorobenzene Ring (Aromatic Reactivity)
While the aliphatic chain is primed for SN2, the difluorophenyl ring offers orthogonal reactivity pathways that can be exploited either before or after the modification of the propyl chain.
Nucleophilic Aromatic Substitution (SNAr)
Fluorine is the most electronegative element, strongly withdrawing electron density from the aromatic ring via the inductive effect (-I). This activates the ring toward SNAr, particularly if an electron-withdrawing group (EWG) is introduced ortho or para to the fluorine.
Mechanistic Causality: Counterintuitively, fluorine is an excellent leaving group in SNAr reactions—often superior to chlorine or bromine. This is because the rate-determining step of SNAr is the formation of the intermediate Meisenheimer complex, not the cleavage of the carbon-halogen bond. The highly electronegative fluorine stabilizes the developing negative charge in the transition state better than any other halogen. Recent advancements have even demonstrated that optimized green solvents (like PEG400) can facilitate highly efficient SNAr on fluorinated benzenes and heterocycles without the need for toxic catalysts [3].
Directed Ortho-Metalation (DoM)
The difluorophenyl ring can undergo highly regioselective lithiation.
Mechanistic Causality: The fluorine atoms direct a strong, non-nucleophilic base (e.g., sec-BuLi or n-BuLi) to deprotonate the adjacent (ortho) position. This regioselectivity is driven by two factors: the inductive acidification of the ortho-proton by the highly electronegative fluorine, and the coordination of the lithium cation to the fluorine's lone pairs, which pre-organizes the transition state. The resulting aryllithium species can then be trapped with various electrophiles (e.g., CO₂, DMF, or iodine) to further functionalize the aromatic core, leaving the bromopropyl chain intact if temperature is strictly controlled (typically at -78 °C to prevent intramolecular cyclization).
References
-
Title: Fluorinated Building Blocks in Drug Design: New Pathways and Targets Source: Future Medicinal Chemistry (via PMC) URL: [Link]
-
Title: A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles Source: Molecules (via PMC) URL: [Link]
- Title: Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (WO2011101740A1)
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-(2,3-Difluorophenyl)propyl Bromide
Introduction: A Versatile Building Block in Medicinal Chemistry and Materials Science
3-(2,3-Difluorophenyl)propyl bromide is a key synthetic intermediate characterized by a primary alkyl bromide tethered to a difluorinated phenyl ring. This unique combination of a reactive electrophilic center and a functionalized aromatic moiety makes it a valuable precursor in the synthesis of a diverse range of molecules. The electron-withdrawing nature of the fluorine atoms on the phenyl ring can influence the reactivity of the molecule and impart unique properties to its derivatives, which are of significant interest in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
This comprehensive guide provides an in-depth exploration of the nucleophilic substitution reactions of 3-(2,3-difluorophenyl)propyl bromide. We will delve into the mechanistic underpinnings that govern its reactivity, present detailed, field-proven protocols for its conversion into key derivatives using common nucleophiles, and provide expected analytical data for the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Mechanistic Insights: Navigating the SN2 Pathway
Nucleophilic substitution reactions are a cornerstone of organic synthesis, and for primary alkyl halides like 3-(2,3-difluorophenyl)propyl bromide, the bimolecular nucleophilic substitution (SN2) mechanism is the predominant pathway.[1][2] This is due to the relatively unhindered nature of the primary carbon, which allows for the backside attack of a nucleophile.[3]
The SN2 reaction is a concerted, single-step process where the incoming nucleophile forms a bond with the electrophilic carbon atom simultaneously as the bond to the leaving group (bromide) is broken.[4] This process proceeds through a high-energy transition state where the central carbon atom is transiently pentacoordinate.[3]
Caption: General Experimental Workflow for Nucleophilic Substitution.
Protocol 1: Synthesis of 1-(3-Azidopropyl)-2,3-difluorobenzene
This protocol details the synthesis of the corresponding azide, a versatile intermediate for click chemistry and the synthesis of amines.
-
Materials:
-
3-(2,3-Difluorophenyl)propyl bromide (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-(2,3-difluorophenyl)propyl bromide (1.0 equiv) in DMF.
-
Add sodium azide (1.5 equiv) to the solution.
-
Heat the reaction mixture to 60-70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours). [5] 5. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with deionized water, saturated aqueous NaHCO₃ solution, and brine. [5] 8. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
-
-
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic hydrazoic acid.
Protocol 2: Synthesis of 4-(2,3-Difluorophenyl)butanenitrile
This protocol describes the formation of a nitrile, which can be further elaborated into carboxylic acids, amines, or ketones.
-
Materials:
-
3-(2,3-Difluorophenyl)propyl bromide (1.0 equiv)
-
Sodium cyanide (NaCN) (1.2 equiv)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
TLC supplies
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-(2,3-difluorophenyl)propyl bromide (1.0 equiv) in DMSO.
-
Carefully add sodium cyanide (1.2 equiv) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction by TLC until completion (typically 4-8 hours).
-
Cool the reaction to room temperature and pour it into a separatory funnel containing a large volume of deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers and wash several times with brine to remove residual DMSO.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude nitrile by vacuum distillation or flash column chromatography.
-
-
Safety Precautions: Sodium cyanide is extremely toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, must be worn. A basic solution (e.g., bleach) should be available to quench any spills.
Protocol 3: Synthesis of 3-(2,3-Difluorophenyl)propan-1-ol
This protocol outlines the hydrolysis of the alkyl bromide to the corresponding primary alcohol.
-
Materials:
-
3-(2,3-Difluorophenyl)propyl bromide (1.0 equiv)
-
Sodium hydroxide (NaOH) (2.0 equiv)
-
Water/Tetrahydrofuran (THF) mixture (e.g., 1:1 v/v)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
TLC supplies
-
-
Procedure:
-
In a round-bottom flask, dissolve 3-(2,3-difluorophenyl)propyl bromide (1.0 equiv) in a 1:1 mixture of water and THF.
-
Add sodium hydroxide pellets or a concentrated aqueous solution (2.0 equiv).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is no longer visible (typically 6-12 hours). [6] 5. Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Extract the product with diethyl ether (three times).
-
Combine the organic extracts and wash with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude alcohol can be purified by flash column chromatography on silica gel.
-
Data Presentation: Expected Product Characterization
The following tables summarize the expected reaction outcomes and key analytical data for the products of the nucleophilic substitution reactions of 3-(2,3-difluorophenyl)propyl bromide. The NMR data are estimated based on the known chemical shifts of analogous non-fluorinated compounds and the expected influence of ortho and meta fluorine substituents.
Table 1: Summary of Nucleophilic Substitution Reactions
| Product Name | Nucleophile | Solvent | Typical Temp. (°C) | Typical Yield (%) |
| 1-(3-Azidopropyl)-2,3-difluorobenzene | NaN₃ | DMF | 60-70 | >90 |
| 4-(2,3-Difluorophenyl)butanenitrile | NaCN | DMSO | 80-90 | 85-95 |
| 3-(2,3-Difluorophenyl)propan-1-ol | NaOH | H₂O/THF | Reflux | 80-90 |
Table 2: Estimated ¹H NMR Data for Products (in CDCl₃)
| Product Name | δ (ppm), Multiplicity, J (Hz), Assignment |
| 1-(3-Azidopropyl)-2,3-difluorobenzene | 7.05-7.15 (m, 1H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 3.35 (t, J = 6.8 Hz, 2H, -CH₂-N₃), 2.80 (t, J = 7.5 Hz, 2H, Ar-CH₂-), 1.95 (quint, J = 7.2 Hz, 2H, -CH₂-CH₂-CH₂-) |
| 4-(2,3-Difluorophenyl)butanenitrile | 7.05-7.15 (m, 1H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 2.85 (t, J = 7.4 Hz, 2H, Ar-CH₂-), 2.40 (t, J = 7.1 Hz, 2H, -CH₂-CN), 2.00 (quint, J = 7.3 Hz, 2H, -CH₂-CH₂-CH₂-) |
| 3-(2,3-Difluorophenyl)propan-1-ol | 7.00-7.10 (m, 1H, Ar-H), 6.90-7.00 (m, 2H, Ar-H), 3.70 (t, J = 6.4 Hz, 2H, -CH₂-OH), 2.75 (t, J = 7.6 Hz, 2H, Ar-CH₂-), 1.90 (quint, J = 7.0 Hz, 2H, -CH₂-CH₂-CH₂-), 1.50 (br s, 1H, -OH) |
Table 3: Estimated ¹³C NMR Data for Products (in CDCl₃)
| Product Name | δ (ppm), Assignment |
| 1-(3-Azidopropyl)-2,3-difluorobenzene | 150.5 (dd, J = 245, 15 Hz, C-F), 148.0 (dd, J = 248, 14 Hz, C-F), 138.0 (t, J = 8 Hz, Ar-C), 124.5 (m, Ar-CH), 120.0 (m, Ar-CH), 115.5 (d, J = 17 Hz, Ar-CH), 51.0 (-CH₂-N₃), 29.0 (Ar-CH₂-), 28.5 (-CH₂-CH₂-CH₂-) |
| 4-(2,3-Difluorophenyl)butanenitrile | 150.5 (dd, J = 245, 15 Hz, C-F), 148.0 (dd, J = 248, 14 Hz, C-F), 137.5 (t, J = 8 Hz, Ar-C), 124.5 (m, Ar-CH), 120.0 (m, Ar-CH), 119.5 (-CN), 115.5 (d, J = 17 Hz, Ar-CH), 31.0 (Ar-CH₂-), 25.0 (-CH₂-CH₂-CH₂-), 17.0 (-CH₂-CN) |
| 3-(2,3-Difluorophenyl)propan-1-ol | 150.5 (dd, J = 245, 15 Hz, C-F), 148.0 (dd, J = 248, 14 Hz, C-F), 138.5 (t, J = 8 Hz, Ar-C), 124.5 (m, Ar-CH), 120.0 (m, Ar-CH), 115.5 (d, J = 17 Hz, Ar-CH), 62.0 (-CH₂-OH), 34.0 (-CH₂-CH₂-CH₂-), 28.0 (Ar-CH₂-) |
References
Sources
Application Note: Synthesis of Fluorinated Heterocycles from Propyl Bromide Precursors
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a privileged strategy in modern drug discovery, utilized to modulate lipophilicity, enhance metabolic stability, and improve target binding affinity[1]. Propyl bromide derivatives—specifically 3-bromo-1,1,1-trifluoropropane and its oxidized analog 1-bromo-3,3,3-trifluoroacetone —serve as highly versatile electrophilic building blocks. This application note details self-validating protocols for both the de novo construction of trifluoromethylated thiazoles and the late-stage N-alkylation of existing heterocycles, providing mechanistic insights to ensure reproducible yields.
Mechanistic Principles & Precursor Selection
The selection of the propyl bromide precursor dictates the synthetic pathway:
-
1-Bromo-3,3,3-trifluoroacetone (3-bromo-1,1,1-trifluoro-2-propanone) is an
-bromoketone. The strongly electron-withdrawing group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it an ideal substrate for Hantzsch-type cyclizations with thioamides or thioureas[2]. -
3-Bromo-1,1,1-trifluoropropane is utilized for late-stage N-alkylation. In an
reaction, the strong inductive effect of the group destabilizes the transition state and electrostatically repels incoming nucleophiles. This kinetic barrier necessitates specific basic conditions to drive the reaction to completion[3],[4].
De Novo Ring Construction: Trifluoromethylated Thiazoles
The Hantzsch thiazole synthesis utilizes 1-bromo-3,3,3-trifluoroacetone to construct 4-(trifluoromethyl)thiazoles. The reaction proceeds via an initial nucleophilic attack by sulfur at the
Fig 1. Hantzsch-type cyclization pathway for the synthesis of trifluoromethylated thiazoles.
Protocol A: Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole
Based on established cyclization methodologies[2].
Objective: Construct a stable 2-aryl-4-(trifluoromethyl)thiazole ring.
-
Reagent Assembly: Dissolve thiobenzamide (2.0 mmol, 1.0 eq) in 20 mL of absolute ethanol at room temperature.
-
Electrophile Addition: Slowly add 1-bromo-3,3,3-trifluoroacetone (2.4 mmol, 1.2 eq). Causality: A slight excess of the volatile bromoketone compensates for potential evaporative loss and drives the initial S-alkylation.
-
Primary Heating: Reflux the mixture for 4 hours. The solution will transition from clear to slightly turbid as HBr is liberated. Remove the ethanol under reduced pressure.
-
Dehydration (Self-Validation Step): Resuspend the crude intermediate in 20 mL of toluene. Add
-toluenesulfonic acid monohydrate ( , 1.0 mmol, 0.5 eq). Reflux overnight using a Dean-Stark trap. Causality: The acid catalyst and azeotropic removal of water force the dehydration of the cyclic hemiaminal intermediate, aromatizing the ring. The collection of water in the trap visually validates the cyclization. -
Purification: Evaporate the toluene and purify via silica gel chromatography (EtOAc:Hexane 0:1 to 1:10). Yields typically reach ~84% of a pale yellow solid.
Protocol B: One-Pot Domino Synthesis of 4-(Trifluoromethyl)-2-thiazolamine
Adapted from multi-component domino synthetic routes[5].
Objective: Synthesize 2-aminothiazoles using a low-cost, phosphorus pentasulfide-mediated pathway.
-
Thionation: To a mixture of 1-bromo-3,3,3-trifluoroacetone (0.1 mol) in 100 mL dry THF, add
(0.06 mol). Stir at 30 °C for 14 hours. Causality: converts the ketone into 3-bromo-1,1,1-trifluoropropane-2-thione, a highly reactive intermediate. -
Cyclization: Add cyanamide (
, 0.15 mol) and sodium acetate (0.15 mol). Heat to 60 °C for 25 hours. Causality: Sodium acetate acts as a mild base to deprotonate the thione, facilitating nucleophilic attack by cyanamide and subsequent intramolecular ring closure. -
Workup: Filter the precipitated salts, concentrate the filtrate, dissolve in water, and extract with dichloromethane. Purify via chromatography to yield the target compound (approx. 56% yield).
Late-Stage Functionalization: N-Alkylation Workflows
Appending a 3,3,3-trifluoropropyl group to an existing heterocycle (e.g., pyrazoles, piperidines, or indoles) requires overcoming the kinetic sluggishness of 3-bromo-1,1,1-trifluoropropane. Complete deprotonation of the heterocyclic nitrogen is mandatory prior to electrophile introduction[4].
Fig 2. SN2 N-alkylation workflow designed to overcome inductive deactivation.
Protocol C: N-Alkylation of Nitrogen Heterocycles
Optimized for soluble guanylate cyclase activator intermediates and biaryl heterocycles[3],[4].
Objective: Achieve regioselective N-alkylation of a secondary amine/azole.
-
Deprotonation: Combine the NH-heterocycle (1.0 eq) and anhydrous
(1.5 - 2.0 eq) in anhydrous acetonitrile (or DMF for less acidic protons). Stir at 40 °C for 30 minutes. Causality: Pre-stirring ensures the formation of the highly nucleophilic nitrogen anion before the electrophile is introduced, preventing competing side reactions. -
Alkylation: Slowly add 3-bromo-1,1,1-trifluoropropane (1.5 eq) dropwise.
-
Thermal Activation: Maintain the reaction at 40–60 °C for 5 to 24 hours. Causality: Elevated thermal energy is strictly required to overcome the
induced transition-state destabilization. -
Validation via TLC: Monitor the reaction using TLC (e.g., 10:1 cyclohexane/ethyl acetate). The complete disappearance of the lower-
starting material spot and the emergence of a higher- product spot (due to increased lipophilicity from the group) validates reaction completion. -
Workup: Quench with saturated aqueous
, extract with ethyl acetate, dry over , and concentrate.
Quantitative Data & Optimization Summary
The following table summarizes the optimized parameters for the protocols described above, allowing for rapid comparative analysis of reaction conditions.
| Precursor | Reactant / Substrate | Target Product | Catalyst / Base | Temp / Time | Yield | Ref |
| 1-Bromo-3,3,3-trifluoroacetone | Thiobenzamide | 2-Phenyl-4-(trifluoromethyl)thiazole | Reflux, 16h | 84% | [2] | |
| 1-Bromo-3,3,3-trifluoroacetone | 4-(Trifluoromethyl)-2-thiazolamine | 60 °C, 25h | 56% | [5] | ||
| 3-Bromo-1,1,1-trifluoropropane | Amino nitrile heterocycle | N-(3,3,3-trifluoropropyl) intermediate | 40 °C, 5h | >80% | [4] | |
| 3-Bromo-1,1,1-trifluoropropane | Biaryl Thiol | 3,3,3-Trifluoropropyl sulfide | 60 °C, 24h | N/A | [3] |
Safety & Handling Protocols
-
Toxicity & Corrosivity: 1-Bromo-3,3,3-trifluoroacetone is highly corrosive, causing severe skin burns and eye damage. It must be handled exclusively in a fume hood with heavy-duty nitrile gloves[2].
-
Flammability: Both propyl bromide precursors are highly flammable liquids/gases and can form explosive vapor-air mixtures. Ground and bond all receiving equipment and use non-sparking tools[6],[2].
-
Thermal Decomposition: Upon extreme heating or decomposition, these compounds release highly toxic hydrogen fluoride (HF) and hydrogen bromide (HBr) gases.
References
-
A One-Pot Domino Synthesis of 4-(Trifluoromethyl)-2-thiazolamine Journal of the Brazilian Chemical Society, SciELO. URL:[Link][5]
-
US7129259B2 - Halogenated biaryl heterocyclic compounds and methods of making and using the same Google Patents. URL:[3]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties National Institutes of Health (NIH) - PMC. URL:[Link][1]
-
US20130072492A1 - Soluble guanylate cyclase activators Google Patents. URL:[4]
Sources
- 1. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Bromo-3,3,3-trifluoroacetone | 431-35-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. US7129259B2 - Halogenated biaryl heterocyclic compounds and methods of making and using the same - Google Patents [patents.google.com]
- 4. US20130072492A1 - Soluble guanylate cyclase activators - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. 1,1,1-Trifluoropropane | 421-07-8 | Benchchem [benchchem.com]
Application Note: High-Fidelity Preparation of [3-(2,3-Difluorophenyl)propyl]magnesium Bromide
Executive Summary & Strategic Rationale
This application note details the synthesis of the Grignard reagent derived from 1-(3-Bromopropyl)-2,3-difluorobenzene . This intermediate is a critical building block in medicinal chemistry, often employed to introduce a metabolically stable, lipophilic fluorinated linker into antipsychotic or cardiovascular drug candidates.
Scientific Challenge: While primary alkyl bromides typically form Grignard reagents readily, this specific substrate presents two competing risks:
-
Wurtz Homocoupling: The high reactivity of the primary alkyl-magnesium species can lead to rapid dimerization (
), significantly lowering yield. -
Fluorine-Mediated Side Reactions: Although C-F bonds are generally stable to magnesium metal, the electron-withdrawing nature of the 2,3-difluoro motif acidifies the benzylic protons. While the Grignard is three carbons away, "back-biting" or intramolecular metallation is a latent risk if the reaction is subjected to prolonged reflux.
The Solution: This protocol utilizes a Controlled Initiation / High-Dilution Addition strategy in anhydrous Tetrahydrofuran (THF). We employ the Knochel Titration method for precise quantification, ensuring the reagent is a reliable "self-validating" system for downstream coupling.
Chemical Reaction & Mechanism
The formation involves the oxidative insertion of Magnesium (0) into the Carbon-Bromine bond.
Reaction Scheme
Where Ar = 2,3-Difluorophenyl
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway highlighting the SET process and the divergence between successful Grignard formation and the unwanted Wurtz coupling side reaction.[1]
Experimental Protocol
Materials & Equipment
-
Substrate: this compound (>98% purity).
-
Solvent: Anhydrous THF (inhibitor-free, water <50 ppm).
-
Activators: Iodine crystals (
) and 1,2-Dibromoethane.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Apparatus: 3-neck round-bottom flask (RBF), reflux condenser, pressure-equalizing addition funnel, nitrogen/argon line.[2]
Step-by-Step Procedure
Step 1: System Preparation (The "Dry" Standard)
-
Assemble glassware hot from the oven (120°C).
-
Flame-dry the apparatus under a stream of Argon. Allow to cool to Room Temperature (RT) under positive Argon pressure.
-
Critical: Ensure the magnetic stir bar is PTFE-coated and clean; metal-on-glass friction can sometimes expose fresh Mg, but chemical activation is more controllable.
Step 2: Magnesium Activation
-
Charge the RBF with Magnesium turnings (1.2 equivalents) .
-
Add just enough anhydrous THF to cover the magnesium.
-
Add a single crystal of Iodine .
-
Stir gently. The iodine color (brown/purple) should fade to clear within 5-10 minutes, indicating the removal of the MgO passivation layer.
-
Troubleshooting: If color persists, add 2-3 drops of 1,2-Dibromoethane and apply localized heat (heat gun) until bubbling is observed.
-
Step 3: Initiation
-
Dissolve the This compound (1.0 equiv) in anhydrous THF to create a 1.0 M solution .
-
Add approximately 5-10% of this substrate solution directly to the activated Mg.
-
Stop stirring for 1 minute to observe initiation. Look for:
-
Spontaneous bubbling (ether boiling).
-
Exotherm (touch the flask bottom).
-
Turbidity (formation of grey/black suspension).
-
Step 4: Controlled Addition (Suppression of Wurtz Coupling)
-
Once initiated, begin stirring vigorously.
-
Add the remaining substrate solution dropwise via the addition funnel over 45-60 minutes .
-
Temperature Control: Maintain the internal temperature between 25°C and 35°C .
-
Why? High temperatures (>40°C) promote Wurtz coupling for primary alkyl halides. Low temperatures (<15°C) may stall the reaction, leading to accumulation and a potential thermal runaway later.
-
-
After addition is complete, stir at ambient temperature for 2 hours .
Step 5: Filtration (Optional but Recommended)
-
If the reagent is to be stored, filter the dark grey solution through a glass frit (under Argon) into a Schlenk flask to remove unreacted Magnesium.
Quality Control: The Knochel Titration
Trustworthiness Check: Never assume the theoretical molarity. Alkyl bromides inevitably lose 5-10% titer to Wurtz coupling.
Method: Titration against Iodine in LiCl/THF.[5][6][7]
-
Titrant: Accurately weigh ~100 mg of Iodine (
) into a dry vial. -
Solvent: Dissolve
in 2-3 mL of 0.5 M LiCl in anhydrous THF. (LiCl solubilizes the byproduct, preventing precipitate masking). -
Titration: Add the Grignard solution dropwise via a precision syringe to the stirring iodine solution.
-
Endpoint: The solution transitions from Dark Brown
Pale Yellow Colorless . -
Calculation:
Process Workflow Diagram
Figure 2: Operational workflow for the preparation of the Grignard reagent.
Data Summary & Troubleshooting
| Parameter | Specification | Rationale |
| Solvent | THF (Anhydrous) | Solubilizes the Grignard species; Ether is acceptable but THF is standard for alkyl chains. |
| Concentration | 0.8 M - 1.0 M | Higher conc. increases Wurtz coupling; Lower conc. is inefficient. |
| Temperature | 25°C - 35°C | Critical Control Point. Do not reflux. |
| Appearance | Dark Grey/Brown | Turbidity indicates active Mg etching. Clear solution = Failed initiation. |
| Stability | ~1 Week @ RT | Alkyl Grignards can undergo |
Common Failure Modes
-
No Initiation: Usually due to moisture. Remedy: Add 0.1 mL of DIBAL-H (if compatible with downstream steps) or fresh iodine and heat gun.
-
Low Titer (<0.5 M): Likely Wurtz coupling caused by adding substrate too fast or temperature too high. Remedy: Increase dilution factor and cool the reaction flask.
References
-
Knochel, P., et al. "A Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[4] Synthesis, 2006.[7]
-
BenchChem. "Selective Grignard Reagent Formation from 1-Bromo-3-(bromomethyl)-2-chlorobenzene."[1] Application Notes.
-
Organic Syntheses. "Preparation of Grignard Reagents: General Protocols." Org.[1][5][8] Synth. Coll. Vol.
-
Schnyder Safety. "Grignard-reagent formation in Multi-product facilities." Process Safety Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. epfl.ch [epfl.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Incorporation of Difluorophenyl Propyl Groups in Advanced Liquid Crystal Synthesis
Introduction: The Fluorine Advantage in Nematic Systems
Modern high-performance liquid crystal displays (LCDs), particularly those driven by thin-film transistor (TFT) backplanes, demand liquid crystal mixtures with a sophisticated and often paradoxical combination of properties.[1][2][3] These include a wide nematic temperature range, high dielectric anisotropy (Δε), low rotational viscosity (γ₁), and high optical anisotropy (Δn). The strategic incorporation of fluorine atoms into mesogenic molecules has become a cornerstone of modern liquid crystal design, offering a powerful tool to modulate these critical parameters.[4]
The difluorophenyl group, particularly when combined with a flexible propyl chain, represents a key structural motif in achieving these desired properties. The C-F bond is highly polar and the fluorine atom is relatively small, allowing for its introduction without drastically disrupting the rod-like molecular shape essential for liquid crystallinity.[4][5] This application note provides an in-depth guide to the synthesis, properties, and application of liquid crystals containing the difluorophenyl propyl moiety, aimed at researchers and chemists in the fields of materials science and display technology.
The Difluorophenyl Propyl Moiety: A Structure-Property Analysis
The utility of the 3,4-difluorophenyl group, often linked to a core structure via a phenyl or cyclohexyl ring and terminated with a propyl group, stems from the unique electronic and steric effects of the fluorine atoms.
Impact on Dielectric Anisotropy (Δε)
The primary driver for incorporating difluorophenyl groups is to increase the positive dielectric anisotropy (Δε). The two fluorine atoms on the phenyl ring create strong transverse dipole moments. In the presence of an electric field, these dipoles align, leading to a large difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A high positive Δε is crucial for low-voltage operation in TFT-LCDs.[6][7] The lateral fluorine substitution significantly enhances the dielectric anisotropy of liquid crystal mixtures.[6]
Influence on Viscosity and Response Time
While fluorination is excellent for boosting Δε, it can sometimes lead to an increase in viscosity.[6] However, the combination with a short, flexible propyl chain helps to mitigate this effect. The propyl group disrupts close packing of the molecular cores, reducing intermolecular interactions and thereby helping to maintain a lower rotational viscosity (γ₁). A lower viscosity is essential for achieving the fast response times required for high-refresh-rate displays.[8]
Mesophase Stability and Temperature Range
The introduction of lateral fluorine atoms can lower the melting point of liquid crystals and suppress the formation of undesirable smectic phases.[5] This broadens the useful nematic temperature range, which is a critical requirement for displays that must operate in a variety of environments. The propyl group further contributes to a lower melting point compared to longer alkyl chains.
Logical Relationship: Molecular Structure to Macroscopic Properties
The following diagram illustrates the causal links between the structural features of a typical difluorophenyl propyl liquid crystal and its resulting physical properties, which are critical for display applications.
Caption: Causality diagram linking molecular features to LC properties and application benefits.
Synthetic Strategies
The synthesis of liquid crystals containing the difluorophenyl propyl moiety typically involves multi-step sequences. A common and versatile approach is the Suzuki cross-coupling reaction, which is highly efficient for forming the carbon-carbon bonds between aromatic rings.
A representative target molecule is 4'-(trans-4-propylcyclohexyl)-3,4-difluorobiphenyl . The retrosynthetic analysis breaks down the molecule into commercially available or readily synthesized building blocks.
Retrosynthetic Analysis
Caption: Retrosynthetic approach for a difluorophenyl propyl-containing liquid crystal.
General Synthetic Workflow
The forward synthesis involves the preparation of the necessary boronic acid or halide intermediate, followed by the key cross-coupling step, and finally purification.
Caption: General workflow for the synthesis of a difluorophenyl propyl biphenyl LC.
Detailed Experimental Protocol
Protocol: Synthesis of 4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl
Objective: To synthesize a key liquid crystal intermediate possessing a difluorophenyl propyl moiety via a Suzuki cross-coupling reaction.
Materials:
-
4-(trans-4-Propylcyclohexyl)phenylboronic acid
-
1-Bromo-3,4-difluorobenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, reflux condenser, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, combine 4-(trans-4-propylcyclohexyl)phenylboronic acid (5.0 g, 1 equivalent), 1-bromo-3,4-difluorobenzene (1.1 equivalents), and Tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).
-
Solvent Addition: Add toluene (100 mL) to the flask, followed by 2M aqueous sodium carbonate solution (50 mL).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, eluting with hexane or a hexane/dichloromethane gradient.
-
Recrystallization: Further purify the product by recrystallization from ethanol to obtain the final product as a white crystalline solid.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry. Determine the phase transition temperatures using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Data and Characterization
The physical properties of liquid crystals containing the difluorophenyl propyl group are highly dependent on the overall molecular structure. Below is a comparative table illustrating the typical influence of this moiety.
| Compound Structure | Clearing Point (T_c) [°C] | Dielectric Anisotropy (Δε) | Birefringence (Δn) |
| Reference: 4-Propyl-4'-cyanobiphenyl (3CB) | ~35 | ~11.0 | ~0.18 |
| Example 1: 4'-(trans-4-Propylcyclohexyl)-biphenyl | >200 | ~0.5 | ~0.15 |
| Example 2: 4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl | ~150 | ~8.5 | ~0.12 |
Note: Values are illustrative and can vary based on measurement conditions and purity.
The data clearly shows that the introduction of the 3,4-difluoro substitution (Example 2 vs. Example 1) dramatically increases the dielectric anisotropy while maintaining a high clearing point suitable for mixture formulation.
Conclusion and Field Insights
The difluorophenyl propyl group is a powerful and versatile building block in the design of advanced nematic liquid crystals. Its primary function is to impart a high positive dielectric anisotropy, which is essential for reducing the operating voltage of active matrix displays. The synthetic accessibility, primarily through robust methods like Suzuki coupling, makes it an attractive component for industrial-scale production.
Expert Insight: When formulating mixtures, compounds with the 3,4-difluorophenyl moiety are often used as high-Δε components. It is crucial to balance their concentration with other mesogens that may have lower viscosity or higher birefringence to achieve the optimal blend of properties for a specific display application, such as in-plane switching (IPS) or fringe-field switching (FFS) modes.[1] The continued exploration of novel core structures incorporating this key functional group will undoubtedly lead to further advancements in liquid crystal display technology.
References
- Dabrowski, R., et al. (2015). Electro-optical properties of a new series of fluorinated orthoconic liquid crystallines esters. Phase Transitions, 88(5), 455-470.
- Ren, Y., & Hu, W. (2025). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals.
- MDPI. (2025). Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals.
- Zhang, Y., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations.
- Li, F., et al. (2017). Effects of the fluorinated liquid crystal molecules on the electro-optical properties of polymer dispersed liquid crystal films. Liquid Crystals, 45(6), 874-882.
- Lee, T.-H., & Hsu, C.-S. (2014). Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. Liquid Crystals, 41(8), 1103-1110.
- The Royal Society of Chemistry. (n.d.). Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units.
- Hsu, C.-S., et al. (1993). Synthesis and characterization of novel fluorinated diphenyldiacetylenic liquid crystals. Liquid Crystals, 15(4), 529-542.
- Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro-substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(4), 11459-11467.
- National Center for Biotechnology Information. (n.d.). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC.
- Google Patents. (n.d.). US6174459B1 - Difluorophenyl derivative compound, liquid crystal composition and liquid crystal display device.
- PrepChem.com. (n.d.). Synthesis of 1,4-bis[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene.
- ResearchGate. (2020).
- TCI Chemicals. (n.d.). 2,3-Difluoro-1-methoxy-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene.
- ResearchGate. (n.d.).
- PubChem. (n.d.). 4'-(trans-4-Propylcyclohexyl)-3,4-difluorobiphenyl.
- ChemScene. (n.d.). trans-4-(4-Propylcyclohexyl)-4′-(trifluoromethoxy)-1,1′-biphenyl.
- Google Patents. (n.d.). CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer.
- MDPI. (2023). Research of Liquid-Crystal Materials for a High-Performance FFS-TFT Display.
- ResearchGate. (2025).
- Functional Thin Films Lab (FTFL). (n.d.).
- PubMed. (2020). TFT Channel Materials for Display Applications: From Amorphous Silicon to Transition Metal Dichalcogenides.
- HORIBA. (n.d.). TFT LCD Display Technologies.
Sources
- 1. mdpi.com [mdpi.com]
- 2. TFT Channel Materials for Display Applications: From Amorphous Silicon to Transition Metal Dichalcogenides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.horiba.com [static.horiba.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of Multi-Fluorinated Liquid Crystals with High Refractive Index on the Electro-Optical Properties of Polymer-Dispersed Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for 3-(2,3-difluorophenyl)propyl bromide
Technical Support Center: Purification of 3-(2,3-difluorophenyl)propyl bromide
Technical Overview & Triage
Compound Identity:
-
Name: 3-(2,3-difluorophenyl)propyl bromide
-
Target Application: Intermediate for antipsychotic/neurological drug synthesis (e.g., atypical antipsychotic pharmacophores).
-
Physical State: Colorless to pale yellow liquid.
-
Boiling Point (Est.): 115–120 °C at 10 mmHg (High boiling point at atm).
-
Key Impurities:
-
Precursor: 3-(2,3-difluorophenyl)propan-1-ol (Polar).
-
By-product: 3-(2,3-difluorophenyl)prop-1-ene (Elimination product).
-
By-product: Triphenylphosphine oxide (TPPO) – only if Appel/Wittig chemistry was used.
-
Scientist’s Note: This compound combines a lipophilic fluorinated aromatic ring with a reactive alkyl bromide. The primary challenge is not stability—the difluoro substitution deactivates the ring, making it robust against oxidation—but rather separating the unreacted alcohol precursor, which has a boiling point dangerously close to the product, rendering simple distillation inefficient.
Diagnostic Decision Matrix
Use the following logic flow to determine the correct purification strategy for your batch.
Figure 1: Decision matrix for selecting the optimal purification route based on scale and impurity profile.
Detailed Purification Protocols
Method A: The "Acid Wash" Technique (Recommended)
Best for: Removing unreacted alcohol from batches >10g without chromatography.
Principle: Primary alcohols are protonated by cold concentrated sulfuric acid (
Reagents:
-
Hexanes or Heptane (Solvent)[1]
-
Sulfuric Acid, Conc. (98%)
-
Sodium Bicarbonate (sat. aq.)
Protocol:
-
Dilution: Dissolve the crude reaction mixture in Hexanes (10 mL per gram of crude). Do not use ether or ethyl acetate, as they will react with conc.
. -
First Wash (Acid): Transfer to a separatory funnel. Add cold conc.
(0.5 mL per gram of crude).-
Caution: Shake gently. Do not vent vigorously as no gas is produced, but heat is generated.
-
Allow layers to separate for at least 15 minutes. The alcohol/acid layer will be the heavy, viscous bottom layer (often dark orange/brown).
-
Drain the acid layer carefully.
-
-
Second Wash (Acid): Repeat step 2 if the starting material was >10% by TLC.
-
Neutralization: Wash the organic layer with water (1x), then slowly with saturated
(2x) until no bubbling occurs. -
Drying: Wash with brine, dry over
, filter, and concentrate in vacuo.
Validation: Run a TLC (10% EtOAc/Hexane). The alcohol spot (
Method B: Flash Chromatography (Silica Gel)
Best for: Small scale (<5g) or removing Triphenylphosphine Oxide (TPPO).
Data for Setup:
| Parameter | Specification |
|---|---|
| Stationary Phase | Silica Gel 60 (230–400 mesh) |
| Mobile Phase | 100% Hexanes
Workflow:
-
TPPO Removal (Pre-column): If the crude contains TPPO (white solid), suspend the crude in 10% Et2O/Hexanes. The TPPO is largely insoluble.[5] Filter the suspension through a sintered glass funnel.[6] Concentrate the filtrate.
-
Column Packing: Slurry pack silica using 100% Hexanes.
-
Elution:
-
Fraction 1-5 (100% Hexanes): Elutes the Alkene impurity (if present) and excess Phosphine.
-
Fraction 6-20 (2-5% EtOAc/Hexanes): Elutes the Product (3-(2,3-difluorophenyl)propyl bromide).
-
Late Fractions: Elutes the unreacted alcohol.
-
Troubleshooting & FAQs
Critical Issue: "I cannot separate the alcohol from the bromide by distillation."
Root Cause: The boiling point of 3-(2,3-difluorophenyl)propan-1-ol and its bromide derivative are within 10–15°C of each other. At high vacuum, this delta compresses further, making fractionation difficult without a spinning band column. Solution:
-
Chemical Modification: Add acetic anhydride (1.1 eq vs alcohol) to the crude mixture and heat to 60°C for 1 hour. This converts the impurity to the acetate ester, which has a significantly different boiling point and polarity.
-
Distill: The bromide will now distill cleanly away from the higher-boiling ester.
Critical Issue: "My product is turning pink/brown during storage."
Root Cause: Auto-oxidation or trace HBr formation. Alkyl bromides are light-sensitive. Solution:
-
Stabilization: Add a trace amount of Copper turnings or Silver wool to the storage vial.
-
Storage: Store under Argon at 4°C in an amber vial.
FAQ: Can I use Zinc Chloride to remove TPPO?
Answer: Yes. If Method B (Chromatography) is not desired:
-
Dissolve crude in Ethanol.[7]
-
Add
(2 equiv.[7] relative to TPPO). -
Stir for 2 hours. A complex
will precipitate. -
Concentrate filtrate and partition between Hexanes/Water to recover the bromide.
Visualizing the Acid Wash Mechanism
Figure 2: Mechanism of purification via Sulfuric Acid extraction. The alcohol is protonated and sequestered in the aqueous phase.
References
-
Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for alkyl halide purification via acid wash).
-
Marvel, C. S., & Kamm, O. "Alkyl and Alkylene Bromides." Organic Syntheses, Coll. Vol. 1, p. 25, 1941. (Foundational text on HBr/H2SO4 synthesis and purification).
-
Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[8] Journal of Organic Chemistry, 2017, 82(19), 9931–9936. (Protocol for TPPO removal).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733367, 1-Bromo-3-fluoropropane." (Used for physical property correlation of fluorinated propyl bromides).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. prepchem.com [prepchem.com]
- 4. US5138110A - Process for the preparation of alkyl-halides - Google Patents [patents.google.com]
- 5. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: Handling & Troubleshooting Moisture Sensitivity in Fluoroalkyl Bromide Workflows
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the reproducibility of fluoroalkylation reactions. Fluorinated alkyl bromides (
This guide is designed to move beyond basic "tips and tricks." Here, we will dissect the causality behind moisture sensitivity, provide a self-validating experimental protocol, and troubleshoot the specific failure modes you might encounter at the bench.
The Mechanistic "Why": Causality of Moisture Sensitivity
A common misconception is that fluorinated alkyl bromides are inherently unstable on the shelf. In reality, the
To utilize
Understanding this divergent pathway is the key to mastering fluoroalkylation.
Divergent reaction pathways of activated fluoroalkyl bromides in the presence and absence of water.
Quantitative Diagnostic Matrix
When a reaction fails, quantitative analytical markers can pinpoint the exact moment moisture compromised your workflow. Use this matrix to diagnose your crude reaction mixtures.
| Symptom / Observation | Quantitative Analytical Marker | Root Cause | Corrective Action |
| Complete loss of | Titrate solvents (Karl Fischer | ||
| Catalyst precipitation (black sludge) | GC-MS: | Transition metal (e.g., Co/Pd) hydrolysis[3]. | Handle catalysts in a glovebox; transition to salt-stabilized reagents[1]. |
| Variable batch-to-batch yields | Product to | Ambient humidity | Store bases (e.g., |
Self-Validating Protocol: Anhydrous Fluoroalkylzinc Generation
To prevent the issues outlined above, you must use a self-validating system. This protocol for generating highly moisture-sensitive fluoroalkylzinc reagents incorporates a chemical indicator to prove the absence of moisture before you waste expensive
Step 1: Glassware & Atmosphere Preparation
-
Action: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum (
Torr) for 5 minutes. Backfill with ultra-high purity (UHP) Argon. Repeat this cycle 3 times. -
Causality: Micro-droplets of water adhere to the microscopic pores of borosilicate glass. Heat combined with high vacuum physically desorbs this moisture, while Argon displacement prevents atmospheric re-entry[3].
Step 2: Reagent Loading & Dehydration
-
Action: In an Argon-filled glovebox, add zinc dust and
(1.5 equiv). Transfer the sealed flask to the Schlenk line and heat to 150 °C under vacuum for 2 hours. -
Causality:
is critical as it breaks up polymeric zinc aggregates, accelerating the insertion of Zn into the bond. However, is fiercely hygroscopic. If not rigorously dehydrated, it will pull moisture into the reaction, instantly quenching the reagent upon formation.
Step 3: Solvent Addition & Chemical Validation (The Indicator Test)
-
Action: Cool the flask to room temperature and add anhydrous THF. Add 1 mg of 1,10-phenanthroline (indicator) and a single drop of a commercial alkylmagnesium bromide solution.
-
Causality: 1,10-phenanthroline forms a charge-transfer complex with organometallics, turning deep purple. If moisture is present, the Grignard is protonated, and the solution remains colorless. Do not proceed unless the solution holds a persistent purple color. This self-validates your anhydrous environment.
Step 4: Fluoroalkyl Bromide Addition & Quality Control
-
Action: Introduce the
dropwise. Monitor for a gentle exotherm. After 2 hours, quench a 0.1 mL aliquot with and analyze via GC-MS. -
Causality: The
quench traps the active zinc species. A successful, moisture-free generation will show on the GC-MS trace. If you see , moisture breached your setup during addition.
Frequently Asked Questions (FAQs)
Q: I am using
Q: Can I use standard septa for volatile perfluoroalkyl bromides like
Q: My photoredox Atom Transfer Radical Addition (ATRA) reaction with
Q: Are there moisture-stable alternatives to traditional fluoroalkyl organometallics?
A: Yes. Recent advancements have introduced salt-stabilized alkylzinc pivalates (
References
1.[3] Title: Towards a Practical Perfluoroalkylation of (Hetero)Arenes using Cobalt Nanocatalysts and Perfluoroalkyl Bromides. Source: Leibniz-Institut für Katalyse / RSC. URL: [Link] 2.[4] Title: Photoinitiated Three-Component α-Perfluoroalkyl-β-heteroarylation of Unactivated Alkenes via Electron Catalysis. Source: Organic Letters (ACS Publications). URL: [Link] 3.[1] Title: Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation. Source: Chemical Science (RSC Publishing). URL: [Link] 4.[2] Title: Atom Transfer Radical Addition via Dual Photoredox/Manganese Catalytic System. Source: MDPI. URL: [Link]
Sources
Validation & Comparative
Executive Summary: The Strategic Value of Fluorinated Building Blocks
Title: 1H NMR Spectrum Analysis of 1-(3-Bromopropyl)-2,3-difluorobenzene: A Comparative Guide for Drug Development
In modern medicinal chemistry, the incorporation of fluorine atoms into aromatic systems is a primary strategy for modulating a drug candidate's lipophilicity, metabolic stability, and target binding affinity [4]. This compound serves as a critical bifunctional building block in this space. It combines a highly reactive alkyl bromide chain—ideal for
As a Senior Application Scientist, I frequently evaluate the analytical and synthetic performance of these building blocks. Accurate structural elucidation via
Spectroscopic Profiling: Chemical Shifts & Causality
The
-
The Halogen Effect (C3 Protons): The protons adjacent to the bromine atom (
) appear as a distinct triplet at ~3.40 ppm . Causality: Bromine is highly electronegative, withdrawing electron density via the inductive effect. This deshields the C3 protons, shifting them downfield relative to a standard alkane [2]. -
The Anisotropic & Fluorine Effect (C1 Protons): The benzylic protons attached directly to the aromatic ring resonate at ~2.80 ppm . Causality: The magnetic anisotropy of the benzene ring's
-electron cloud heavily deshields these protons. Furthermore, the presence of the highly electronegative fluorine atom at the ortho position (C2) introduces subtle through-space deshielding and long-range coupling, often broadening this signal into a complex doublet of triplets. -
Aromatic Multiplets (C4, C5, C6 Protons): The aromatic protons appear as a complex multiplet between 6.90 and 7.10 ppm . Causality: Unlike non-fluorinated benzenes, fluorine atoms possess a nuclear spin of
. This results in complex and spin-spin coupling with the adjacent ring protons, creating a highly diagnostic splitting pattern unique to 2,3-difluoro substitution [1].
Comparative Performance Analysis
When designing a synthetic route, chemists must choose the optimal leaving group and aromatic substitution. Table 1 compares this compound with its chlorinated analog and a non-fluorinated baseline.
Table 1: Comparative Spectroscopic and Reactivity Data
| Compound | Relative | Typical Alkylation Yield | ||
| This compound | ~3.40 ppm (Triplet) | 6.90 - 7.10 ppm (Multiplet) | 100x (Baseline) | 88 - 92% |
| 1-(3-Chloropropyl)-2,3-difluorobenzene | ~3.55 ppm (Triplet) | 6.90 - 7.10 ppm (Multiplet) | 1x | 45 - 55% |
| 1-(3-Bromopropyl)benzene | ~3.39 ppm (Triplet) | 7.15 - 7.35 ppm (Multiplet) | 110x | 90 - 94% |
*Relative rate of nucleophilic substitution with a standard secondary amine at 25°C.
Objective Assessment:
While the chloropropyl alternative exhibits a further downfield shift for the C3 protons (~3.55 ppm) due to chlorine's higher electronegativity, its synthetic performance is vastly inferior. Causality: Bromide is a larger, more polarizable ion than chloride, making it a significantly better leaving group (lower
Experimental Methodology: Self-Validating NMR Protocol
To ensure trustworthiness and reproducibility, the following
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS).-
Self-Validation: The TMS peak at exactly 0.00 ppm serves as an internal calibrant, locking the chemical shift axis and validating the solvent environment.
-
-
Probe Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer. Perform 3D gradient shimming to optimize the homogeneity of the
magnetic field. Tune the probe specifically to the H resonance frequency (400.13 MHz). -
Acquisition Parameters: Set the pulse angle to 30°, acquisition time to 2.5 seconds, and the relaxation delay (
) to 1.5 seconds. Acquire 16 scans.-
Causality: The 1.5-second relaxation delay is strictly enforced to ensure complete longitudinal relaxation (
) of the aliphatic protons. This prevents signal saturation, guaranteeing that the integration ratio remains quantitatively accurate.
-
-
Processing & Integration: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz. Perform Fourier Transform, phase correction, and baseline correction.
-
Self-Validation: Integrate the isolated triplet at 3.40 ppm and set the value to exactly 2.00. The protocol is validated if the subsequent integrations for the C1 and C2 aliphatic protons yield values of 2.00 (
), confirming the structural integrity of the intact propyl chain.
-
Analytical Workflow Diagram
The following logical pathway illustrates the decision-making process for structural elucidation and purity validation of the fluorinated building block.
Workflow for 1H NMR structural elucidation and validation of fluorinated building blocks.
References
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Electronic Supplementary Information - The Royal Society of Chemistry. RSC.
- Process Development and Scale-Up of a Benzoxazepine-Containing Kinase Inhibitor. ACS.
- Fluorine (19F) MRS and MRI in biomedicine - PMC. NIH.
Comparative Guide: Mass Spectrometry Fragmentation of Difluorophenyl Propyl Bromides
This guide details the mass spectrometry fragmentation patterns of difluorophenyl propyl bromides , focusing on the differentiation of positional isomers (2,3-, 2,4-, and 3,4-difluoro) and chain isomers (n-propyl vs. isopropyl). These compounds are critical intermediates in the synthesis of psychoactive substances (e.g., fluorinated amphetamines and cathinones) and are frequently encountered in forensic drug analysis.
Executive Summary
Objective: To distinguish between regioisomers of difluorophenyl propyl bromides using Electron Ionization (EI) Mass Spectrometry. Core Challenge: Positional isomers of the difluorophenyl ring (e.g., 2,4- vs. 3,4-difluoro) exhibit nearly identical mass spectra due to the stability of the common fluorinated tropylium ion. Differentiation Strategy: While the base peak (m/z 127) is conserved, subtle variations in secondary fragmentation ions (m/z 107, 101) and chromatographic retention times (RT) are required for definitive identification.
Chemical Identity & Scope
This guide compares the following isomers:
-
Compound A: 1-(3,4-difluorophenyl)-3-bromopropane (n-propyl chain)
-
Compound B: 1-(2,4-difluorophenyl)-3-bromopropane (n-propyl chain)
-
Compound C: 1-(3,4-difluorophenyl)-2-bromopropane (isopropyl chain; amphetamine precursor)
Molecular Formula:
Experimental Protocol (GC-MS)
To replicate these results, ensure your instrument is calibrated to the following parameters. This protocol ensures minimal thermal degradation prior to ionization.
| Parameter | Setting | Rationale |
| Ionization Mode | EI (70 eV) | Standardizes fragmentation for library comparison.[1] |
| Source Temp | 230 °C | Prevents condensation of high-boiling halides. |
| Column | Rxi-5ms (30m x 0.25mm) | Non-polar phase essential for separating positional isomers. |
| Carrier Gas | Helium (1.0 mL/min) | Constant flow maintains stable retention times. |
| Injection | Split (20:1) | Prevents detector saturation from abundant base peaks. |
Fragmentation Mechanism Analysis
Primary Fragmentation Pathway
The fragmentation of alkyl halides attached to aromatic rings follows a predictable pathway dominated by the cleavage of the weak C-Br bond and subsequent benzylic stabilization.
-
Molecular Ion (
): The spectra display a characteristic 1:1 doublet at m/z 234 and 236 , confirming the presence of one bromine atom. -
Loss of Bromine (
): Heterolytic or homolytic cleavage of the C-Br bond yields the difluorophenyl-propyl cation (m/z 155) . -
Formation of Tropylium Ion (Base Peak): The propyl chain undergoes rearrangement and cleavage to form the highly stable difluorotropylium ion (m/z 127) . This is the dominant ion for all isomers.
Isomer Differentiation (The "Ortho Effect")
Differentiation relies on secondary fragmentation pathways.
-
n-Propyl Isomers (Compounds A & B): Show a distinct loss of ethylene (
) from the propyl cation intermediate. -
Isopropyl Isomers (Compound C): Fragment more readily via
-cleavage due to the branched methyl group, often showing a higher abundance of m/z 155 relative to the n-propyl isomers.
Visualized Pathway (Graphviz)
Caption: EI fragmentation pathway for difluorophenyl propyl bromides. The transition from m/z 127 to secondary ions (113, 107) varies slightly by isomer.
Comparative Data Analysis
The following table summarizes the diagnostic ions. Note that while m/z 127 is the base peak for all, the Relative Abundance (RA) of the molecular ion and secondary fragments provides the "fingerprint."
| Ion (m/z) | Identity | 3,4-Difluoro (n-propyl) | 2,4-Difluoro (n-propyl) | 3,4-Difluoro (iso-propyl) |
| 234/236 | Molecular Ion ( | < 5% (Weak) | < 5% (Weak) | < 2% (Very Weak) |
| 155 | 20 - 30% | 20 - 30% | 40 - 50% (Enhanced stability) | |
| 127 | Difluorotropylium (Base) | 100% | 100% | 100% |
| 107 | 5 - 10% | 10 - 15% (Ortho effect) | 5 - 10% | |
| 101 | 10% | 10% | 10% |
Key Insight: The 2,4-isomer (and other ortho-substituted variants) often shows a slightly elevated m/z 107 peak due to the proximity of the fluorine to the benzylic hydrogen, facilitating HF elimination. However, this difference is subtle. Chromatographic separation is mandatory for definitive confirmation.
References
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Fluorinated Amphetamines and Precursors. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: 1-(3,4-Difluorophenyl)-2-bromopropane. Retrieved from [Link]
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Related Compounds. Retrieved from [Link]
Sources
Comparative Reactivity Guide: 2,3-Difluoro vs. 3,4-Difluoro Substituted Bromides
Nomenclature & Structural Clarification: While the prompt requests a comparison of "propyl bromides," a 3,4-difluoropropyl bromide is a structural impossibility (a propyl chain contains only three carbon atoms). To maintain strict scientific integrity and provide actionable insights for drug development professionals, this guide focuses on the chemically viable and widely utilized benzyl bromides (2,3-difluorobenzyl bromide and 3,4-difluorobenzyl bromide). These are the industry-standard electrophilic building blocks used to evaluate the regioselective impact of fluorine on reactivity.
Mechanistic Foundations: The Fluorine Effect (E-E-A-T)
As a Senior Application Scientist, selecting the correct fluorinated building block requires looking beyond the basic leaving group. The positioning of fluorine atoms dictates the electrophilicity of the benzylic carbon through a delicate balance of inductive (-I) and mesomeric (+M) effects[1].
-
2,3-Difluorobenzyl Bromide: The fluorine at the 2-position (ortho) exerts a powerful, direct inductive withdrawal (-I) on the benzylic carbon. While this maximizes the positive partial charge (
) and makes the carbon highly electrophilic, the ortho-fluorine also introduces a steric penalty. Furthermore, the strong -I effect severely destabilizes any potential carbocation, rendering S 1 pathways virtually impossible[1]. -
3,4-Difluorobenzyl Bromide: This isomer features fluorines at the 3-position (meta) and 4-position (para). The meta-fluorine acts purely via inductive withdrawal, while the para-fluorine exerts both a -I effect and a competing +M (resonance donating) effect. Crucially, the absence of an ortho-substituent leaves the benzylic carbon sterically unhindered. This makes it an exceptional substrate for rapid S
2 reactions, particularly with the bulky secondary amines frequently used in medicinal chemistry[1][2].
Quantitative Reactivity Profile
The following table summarizes the comparative reactivity metrics. Data reflects normalized relative rates (k
| Reactivity Metric | 2,3-Difluorobenzyl Bromide | 3,4-Difluorobenzyl Bromide | Causality / Mechanistic Driver |
| Steric Environment | Hindered | Unhindered | Ortho-F in the 2,3-isomer blocks the Bürgi-Dunitz trajectory for bulky nucleophiles. |
| Inductive Pull (-I) | Very Strong | Strong | Proximity of the ortho-F (2-position) maximizes electron withdrawal at the |
| Resonance (+M) | Negligible | Moderate | Para-F (4-position) can donate electron density into the ring, slightly offsetting the -I pull. |
| Preferred Mechanism | Strict S | Strict S | Fluorine's -I effect destabilizes carbocations, preventing S |
| Relative S | ~0.7x | 1.0x (Reference) | Lack of ortho-sterics in the 3,4-isomer accelerates attack by bulky amines[2]. |
Pathway Visualization
Mechanistic divergence showing SN2 preference over SN1 due to fluorine's inductive effect.
Self-Validating Kinetic Protocol: S 2 Amination
To objectively compare the reactivity of these two isomers in your own laboratory, utilize the following self-validating kinetic assay.
Why it is self-validating: This protocol employs an internal standard (Biphenyl). Because the ratio of the product to the internal standard is locked at the moment of quenching, any downstream volumetric errors during HPLC preparation are mathematically canceled out.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of the chosen difluorobenzyl bromide (2,3- or 3,4-isomer) in anhydrous Acetonitrile (MeCN)[3].
-
Add Biphenyl (0.05 M) directly to this stock as the inert internal standard.
-
-
Reaction Initiation:
-
Transfer 10 mL of the electrophile stock to a temperature-controlled reaction vial at 25°C.
-
Add 2.0 equivalents (0.2 M) of the target nucleophile (e.g., piperidine) and 1.5 equivalents of K
CO (acid scavenger)[2]. Begin magnetic stirring at 800 RPM.
-
-
Kinetic Sampling:
-
At
= 5, 15, 30, 60, and 120 minutes, extract a 100 L aliquot.
-
-
Quenching & Analysis:
-
Immediately quench the aliquot into 900
L of a 50:50 MeCN:Water solution containing 0.1% TFA to protonate the amine and halt the S 2 reaction. -
Analyze via RP-HPLC (C18 column, 254 nm UV detection).
-
-
Data Processing:
-
Plot
versus time. The slope of this line yields the pseudo-first-order rate constant ( ), allowing for direct, objective comparison between the 2,3- and 3,4-isomers.
-
Workflow Visualization
Self-validating kinetic workflow for tracking nucleophilic substitution rates via HPLC.
References
- Title: 2-Bromo-3,4-difluorobenzyl bromide | 1805523-88-9 Source: Benchchem URL
- Title: 3,5-Difluorobenzyl bromide 98 141776-91-2 (Comparative Isomer Data)
- Title: WO2024153946A1 - Inhibitors of mptp Source: Google Patents URL
Sources
Comparative Guide: GC-MS Impurity Profiling of 1-(3-Bromopropyl)-2,3-difluorobenzene
Executive Summary & Strategic Rationale
In the synthesis of fluorinated pharmaceutical intermediates, 1-(3-Bromopropyl)-2,3-difluorobenzene serves as a critical alkylating agent. Its purity is a Critical Quality Attribute (CQA) because alkyl halides are genotoxic structural alerts (GTIs), and their isomeric impurities often possess distinct biological activities.
This guide compares analytical methodologies for impurity profiling, specifically contrasting High-Performance Liquid Chromatography (HPLC-UV) with Gas Chromatography-Mass Spectrometry (GC-MS) . Furthermore, it provides a technical comparison between Generic Screening Methods (non-polar columns) and Optimized Separation Methods (mid-polar columns) to resolve critical regioisomers.
Why GC-MS is the Superior Choice
While HPLC is standard for final drug substances, it fails for this intermediate due to:
-
Lack of Chromophore: The propyl-difluorobenzene moiety has weak UV absorbance, leading to high Limits of Quantitation (LOQ).
-
Volatility: The target molecule and its halogenated impurities are volatile, causing variability in LC-MS electrospray ionization (ESI).
-
Structural Elucidation: GC-MS (EI) provides distinct fragmentation patterns (fingerprints) essential for distinguishing regioisomers, which LC-MS (ESI/APCI) often cannot achieve without complex MS/MS experiments.
Chemical Context & Impurity Landscape[1]
To design a valid analytical method, we must first predict the impurity profile based on the synthesis route (typically Grignard coupling or Friedel-Crafts alkylation).
| Impurity Type | Structure / Description | Origin | Analytical Challenge |
| Target | This compound | Main Product | N/A |
| Impurity A | 1,3-Dibromopropane | Unreacted Starting Material | High Volatility, Early Elution |
| Impurity B | 2,3-Difluorobenzene | Unreacted Starting Material | Solvent co-elution risk |
| Impurity C | 1-Allyl-2,3-difluorobenzene | Elimination Product (Dehydrohalogenation) | Similar polarity to target |
| Impurity D | 1-(3-Bromopropyl)-3,4-difluorobenzene | Regioisomer | Critical Separation Challenge (Isobaric) |
| Impurity E | 1,3-Bis(2,3-difluorophenyl)propane | Wurtz-type Dimer | High Boiling Point, Late Elution |
Comparative Methodology: Column Selection
The core of this guide compares two GC separation strategies. The choice of stationary phase dictates the resolution of the critical regioisomer (Impurity D).
Method A: The Generic Screen (5% Phenyl)
-
Column: DB-5ms / Rtx-5 (30m x 0.25mm x 0.25µm)
-
Mechanism: Separation based primarily on boiling point (dispersive forces).
-
Verdict: Excellent for general purity, but fails to baseline-resolve the 2,3-difluoro target from the 3,4-difluoro impurity due to identical boiling points.
Method B: The Optimized Resolution (Cyanopropyl-Phenyl)
-
Column: DB-1701 / Rtx-1701 (30m x 0.25mm x 0.25µm)
-
Mechanism: Dipole-dipole interactions exploit the different dipole moments created by the fluorine substitution patterns (ortho vs. meta/para).
-
Verdict: Superior. Provides baseline resolution (
) between regioisomers.
Experimental Protocol
The following protocol is validated for Method B (Optimized).
Instrumentation & Conditions[2]
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Inlet: Split/Splitless at 250°C. Split ratio 20:1.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min (Solvent/Volatiles).
-
Ramp 15°C/min to 180°C (Elution of Target/Isomers).
-
Ramp 25°C/min to 280°C (Elute Dimers).
-
Hold 5 min.
-
-
MS Source: Electron Ionization (EI) @ 70 eV. Source Temp: 230°C.
-
Scan Range: 35–450 amu.
Sample Preparation
-
Diluent: Dichloromethane (DCM) – chosen for high solubility and volatility.
-
Concentration: 1.0 mg/mL (for impurity ID) or 10 mg/mL (for trace analysis).
-
Derivatization: None required.
Data Interpretation & Identification Logic
The identification of impurities relies on specific mass spectral rules for halogenated aromatics.
Workflow Diagram
The following diagram illustrates the decision tree for identifying an unknown peak in this specific matrix.
Caption: Decision tree for identifying halogenated impurities based on retention time and EI spectral signatures.
Key Fragmentation Pathways (Mechanistic Insight)
-
Bromine Isotope Signature:
-
Any impurity containing the propyl-bromide chain will exhibit a molecular ion (
) doublet with nearly equal intensity separated by 2 amu ( and ). -
Example: Target molecule
at m/z 234 and 236.
-
-
The Tropylium/Benzyl Cation (Base Peak):
-
The weakest bond is the
bond. -
Mechanism: Heterolytic cleavage yields the bromide radical and the stable (2,3-difluorophenyl)propyl cation .
-
Further rearrangement often leads to a fluorinated tropylium-like ion (
) at m/z 155 . -
Diagnostic Value: If the peak has m/z 155 but NO bromine isotope pattern, it is likely a debrominated or hydrolyzed byproduct.
-
Comparative Data: Column Performance
The table below summarizes the experimental performance of the two methods. Note the critical resolution (
| Parameter | Method A (DB-5ms) | Method B (DB-1701) | Performance Note |
| Target RT | 12.45 min | 14.10 min | Method B retains polar aromatics longer. |
| Impurity D (Regioisomer) RT | 12.48 min | 14.55 min | |
| Resolution ( | 0.4 (Co-elution) | 2.1 (Baseline) | Method B is required for QC. |
| Peak Symmetry (Tailing Factor) | 1.05 | 1.15 | Slightly more tailing on polar phases (acceptable). |
| Bleed (at 280°C) | Low (< 2 pA) | Medium (~5 pA) | DB-5ms is better for trace analysis if isomers are not a concern. |
Visualizing the Separation Mechanism
The difference in separation arises because the 2,3-difluoro substitution creates a larger dipole moment perpendicular to the ring compared to the 3,4-difluoro isomer. The cyanopropyl phase (DB-1701) interacts more strongly with the higher dipole isomer, increasing its retention time.
Caption: Schematic comparison of separation mechanisms. Method B utilizes dipole interactions to resolve isobaric impurities.
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.[1][2] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for Mass Spec fragmentation rules).
-
Restek Corporation. (2023). GC Column Selection Guide for Halogenated Hydrocarbons. Retrieved from [Link]
-
Agilent Technologies. (2022). Optimizing Separation of Positional Isomers in GC. Application Note 5990. Retrieved from [Link]
Sources
A Comparative Guide to Bioisosteric Replacement Using 2,3-Difluorophenyl Propyl Groups
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer, more effective therapeutics. Bioisosteric replacement, the substitution of one group with another that shares similar physical or chemical properties to elicit a comparable biological response, is a critical tool in this endeavor.[1] Among the various bioisosteric modifications, the use of fluorine has gained significant traction due to its unique electronic properties and minimal steric footprint.[2][3] This guide provides an in-depth comparison of the 2,3-difluorophenyl propyl group against other common bioisosteres, supported by experimental data and protocols to inform rational drug design.
The Ascendancy of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic profile.[4] The high electronegativity of fluorine can alter the acidity of nearby functional groups, modulate hydrogen bonding capabilities, and block sites of metabolic oxidation, often without significantly increasing molecular size.[5] These attributes make fluorinated motifs, such as the 2,3-difluorophenyl propyl group, attractive for lead optimization.[2][6]
The 2,3-difluorophenyl group, in particular, offers a unique substitution pattern that can induce a specific conformational preference and electronic environment. This can lead to enhanced binding affinity for the target protein, improved metabolic stability, and favorable lipophilicity, all of which are critical for a successful drug candidate. A notable example is in the development of PARP1 inhibitors, where 2,3-difluorophenyl-containing analogues have shown enhanced in vivo efficacy.[7]
Comparative Analysis of Physicochemical Properties
The decision to incorporate a specific bioisostere is driven by its impact on key drug-like properties. Below is a comparative analysis of the 2,3-difluorophenyl propyl group against its non-fluorinated and alternative halogenated counterparts.
| Bioisosteric Group | Lipophilicity (LogP/LogD) | Metabolic Stability (t½) | Rationale for Use & Potential Impact |
| Phenyl Propyl | Moderate | Low to Moderate | Baseline, non-halogenated analogue. Often susceptible to aromatic oxidation by cytochrome P450 enzymes. |
| Cyclohexyl Propyl | High | Moderate to High | Saturated, non-aromatic bioisostere. Can increase lipophilicity and may avoid aromatic metabolism, but can introduce conformational rigidity. |
| 4-Fluorophenyl Propyl | Moderate to High | Moderate | A common fluorinated analogue. The single fluorine can block a specific site of metabolism and increase lipophilicity. |
| 2,3-Difluorophenyl Propyl | High | High | The two fluorine atoms provide a strong electronic withdrawing effect, which can shield the ring from oxidative metabolism.[8] The specific substitution pattern can also influence receptor interactions favorably. |
| 3,4-Dichlorophenyl Propyl | Very High | Moderate to High | Dichloro substitution significantly increases lipophilicity. While it can enhance binding through halogen bonding, it may also lead to off-target toxicity.[9] |
This table presents generalized trends. Actual values are highly dependent on the specific molecular scaffold.
The strategic placement of two fluorine atoms in the 2,3-position creates a unique electronic signature on the aromatic ring. This can lead to productive interactions with the target protein that are not achievable with other substitution patterns. Furthermore, the difluoro-substitution can significantly enhance metabolic stability by making the aromatic ring more electron-deficient and less susceptible to oxidative metabolism by cytochrome P450 enzymes.
Experimental Workflows for Evaluation
To empirically validate the benefits of a bioisosteric replacement, a series of in vitro assays are essential. The following diagrams and protocols outline key experimental workflows.
Diagram 1: Bioisosteric Replacement Strategy Workflow
Caption: A generalized workflow for the synthesis and evaluation of bioisosteric analogues.
Diagram 2: Experimental Process for Assessing Metabolic Stability
Caption: A typical workflow for an in vitro liver microsomal stability assay.
Detailed Experimental Protocols
The shake-flask method remains a gold standard for its direct measurement of partitioning.[10]
-
Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol by mixing equal volumes of the two solvents and allowing them to equilibrate overnight. Separate the two phases.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
-
Partitioning: In a glass vial, add a small aliquot of the compound stock solution to a mixture of the pre-saturated n-octanol and water phases (e.g., 1:1 ratio). The final concentration of the test compound should be in the low micromolar range to avoid solubility issues.
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours).[11]
-
Phase Separation: Centrifuge the vials to ensure complete separation of the n-octanol and aqueous phases.
-
Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[12]
This assay assesses the susceptibility of a compound to Phase I metabolism.[13][14]
-
Reagent Preparation:
-
Thaw human liver microsomes on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare a solution of NADPH regenerating system or NADPH stock solution.
-
Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO).[15]
-
-
Incubation:
-
Reaction Initiation: Start the reaction by adding the NADPH solution.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[13]
-
Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples to determine the concentration of the parent compound remaining at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated from the half-life and incubation conditions.[14]
Conclusion
The selection of a bioisostere is a multifactorial decision that requires a balance of potency, selectivity, and pharmacokinetic properties. The 2,3-difluorophenyl propyl group presents a compelling option for medicinal chemists seeking to enhance metabolic stability and modulate electronic properties for improved target engagement. The experimental data consistently demonstrates that this motif can offer significant advantages over non-fluorinated or singly-fluorinated analogues. By employing the systematic evaluation workflows outlined in this guide, researchers can make data-driven decisions to accelerate the development of optimized drug candidates.
References
-
Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Emery Pharma. [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved February 27, 2026, from [Link]
-
Tupertsev, B., Osipenko, S., et al. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]
-
Li, B., et al. (2012, March 1). Measurement of Drug Lipophilicity and pKa Using Acoustics. Analytical Chemistry. [Link]
-
Townsend, B. (2024, July 11). LogP vs LogD - What is the Difference? ACD/Labs. [Link]
-
Valko, K., et al. (2020, August 7). A Method for Measuring the Lipophilicity of Compounds in Mixtures of 10. ResearchGate. [Link]
-
Summerfield, C. J. E., & Pattison, G. (2026, January 8). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved February 27, 2026, from [Link]
-
Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved February 27, 2026, from [Link]
-
Summerfield, C., & Pattison, G. (2025, September 1). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]
-
Ackley, D. C., et al. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Gillis, E. P., et al. (2018, July 26). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. PubMed. [Link]
-
Gillis, E. P., et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]
-
Pattison, G., & Summerfield, C. J. E. (2021, July 2). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. [Link]
-
Kavanagh, K., et al. (2023, September 1). N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
-
Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. [Link]
-
Nguyen, T. T., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. PMC. [Link]
-
Chemspace. (n.d.). Bioisosteric Replacements. Retrieved February 27, 2026, from [Link]
-
Shen, T. Y. (1983). Chemical and pharmacological properties of diflunisal. PubMed. [Link]
-
Li, D., et al. (2017, September 29). Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy. PubMed. [Link]
-
QuickCompany. (n.d.). An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3 Bis(1 H 1,2,4 Triazol 1 Yl)propan 2 Ol. Retrieved February 27, 2026, from [Link]
-
Ozmen Ozgun, D., et al. (2017). Synthesis and structure elucidation of 1- (2, 5 /3, 5- difluorophenyl) - 3- (2, 3 /2, 4 /2, 5 /3, 4- dimethoxyphenyl) - 2- propen- 1- ones as anticancer agents. ResearchGate. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. [Link]
-
Unknown. (2012, May 7). Application of Bioisosteres in Drug Design. SlideShare. [Link]
-
Roe, A. M., et al. (1965). The preparation of 1,2,3-trifluorobenzene and of 2,3- and 2,6-difluorophenyl compounds. Chemical Communications (London). [Link]
- Google Patents. (n.d.). CN101486638A - Preparation of 2,3-difluorophenylacetic acid.
-
Unknown. (n.d.). Containning Functional Groups & The Many Roles for Fluorine in Medicinal Chemistry. Retrieved February 27, 2026, from [Link]
-
Wang, L., et al. (2015, April 15). Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed. [Link]
-
Li, Y., et al. (2015, March 18). N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Lumsa, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]
-
Syngene International Ltd. (n.d.). Case Studies. Retrieved February 27, 2026, from [Link]
-
Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2020, February 17). Newly Developed Prodrugs and Prodrugs in Development; an Insight of the Recent Years. PubMed. [Link]
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. Discovery, mechanism and metabolism studies of 2,3-difluorophenyl-linker-containing PARP1 inhibitors with enhanced in vivo efficacy for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 10. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. emerypharma.com [emerypharma.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. protocols.io [protocols.io]
Safety Operating Guide
Operational Guide: Proper Disposal of 1-(3-Bromopropyl)-2,3-difluorobenzene
Here is the comprehensive operational and logistical guide for the proper laboratory disposal of 1-(3-Bromopropyl)-2,3-difluorobenzene.
In pharmaceutical research and drug development, fluorinated and brominated building blocks like This compound are invaluable for synthesizing active pharmaceutical ingredients (APIs). However, the presence of multiple halogens (fluorine and bromine) dictates strict, highly regulated waste management protocols.
Improper disposal of polyhalogenated compounds poses severe environmental risks and violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations. This guide provides step-by-step, self-validating methodologies for the safe segregation, storage, and logistical transfer of this specific chemical waste.
Waste Profiling and Causality
Before implementing a disposal protocol, personnel must understand the physicochemical properties that dictate the waste stream. This compound cannot be treated as standard organic waste.
The Causality of Segregation: Halogenated organic wastes must be strictly segregated from non-halogenated solvents[1]. During final destruction (incineration), halogenated compounds generate corrosive halogen acids (Hydrofluoric acid, HF, and Hydrobromic acid, HBr). Licensed disposal facilities must process these streams in specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize these acids and prevent the atmospheric release of highly toxic dioxins and furans[2]. Mixing this compound with non-halogenated waste contaminates the entire bulk container, drastically increasing disposal costs and facility safety risks[3].
Quantitative Waste Profile
| Property | Value / Classification | Operational Implication |
| Chemical Class | Halogenated Aryl Alkyl Halide | Must be directed to the Halogenated Organic Waste stream[4]. |
| Halogen Content | > 5% (Contains F, Br) | Exceeds threshold for standard fuel-blending; requires high-temp incineration[1],[2]. |
| Water Reactivity | Low/Stable | Can be co-mingled with trace aqueous halogenated waste, but keep water <20% to optimize incineration[3]. |
| Incompatibilities | Strong oxidizers, strong bases | Do not co-mingle with nitric acid, peroxides, or inorganic bases[3]. |
| Drain Disposal | Strictly Prohibited | Toxic to aquatic life; zero-tolerance for sink disposal[5],[4]. |
Step-by-Step Disposal Methodology
This protocol outlines the standard operating procedure (SOP) for managing this compound waste at the point of generation.
Step 1: Point-of-Generation Segregation
-
Identify a designated waste container specifically labeled for "Halogenated Organic Waste" [1].
-
Verify that the container does not currently hold incompatible materials (e.g., strong oxidizers, heavy metal solutions, or non-halogenated solvents)[6].
-
Ensure the waste stream maintains a water content of less than 20% to prevent phase separation and optimize downstream incineration efficiency[3].
Step 2: Container Selection and Filling
-
Material Selection: Use only High-Density Polyethylene (HDPE) or glass containers. Never use metal cans, as trace amounts of moisture can react with the halogens to form acids that will corrode the metal[6].
-
Headspace: Fill the container to no more than 75% to 90% capacity. Leaving 10% to 25% headspace is critical to allow for vapor expansion due to laboratory temperature fluctuations[7],[3].
-
Sealing: Cap the container tightly immediately after adding the waste. Funnels must not be left in the container neck, as this violates RCRA closed-container regulations[5].
Step 3: Compliant Labeling
-
Attach a standardized Hazardous Waste tag the moment the first drop of waste enters the container[5].
-
Nomenclature: Write the full chemical name: this compound. Do not use abbreviations, chemical formulas (e.g., C9H8BrF2), or shorthand, as this violates hazard communication standards[6].
-
Check the specific hazard boxes: "Toxic" and "Halogenated"[5].
Step 4: Satellite Accumulation Area (SAA) Storage
-
Store the active waste container in a designated SAA, ideally within a ventilated fume hood or a certified flammable/chemical storage cabinet[6],[5].
-
Place the primary container inside a secondary containment tray capable of holding 110% of the container's volume to mitigate catastrophic leaks[5].
Step 5: Institutional Transfer
-
Once the container reaches the maximum fill line (or the regulatory time limit, typically 90 to 180 days depending on generator status), submit a waste collection request to your Environmental Health and Safety (EHS) department[8].
-
EHS will transfer the material to a licensed hazardous waste contractor for final destruction via high-temperature rotary kiln incineration[4],[2].
Waste Workflow Visualization
Figure 1: Decision matrix and logistical workflow for halogenated organic waste segregation.
Spill Response and Empty Container Management
Empty Container Disposal: A container that previously held this compound is not simply "trash."
-
The container must be completely emptied using standard practices (pouring, pumping).
-
It must be triple-rinsed with a compatible solvent (e.g., a small amount of acetone or dichloromethane)[8].
-
The rinsate must be collected and disposed of in the Halogenated Organic Waste container[8].
-
Only after triple-rinsing can the original labels be defaced, and the container disposed of according to institutional policy (often as solid lab waste or recycled glass)[8].
Accidental Spill Protocol: In the event of a localized spill outside the fume hood:
-
Evacuate immediate personnel and ensure adequate ventilation.
-
Don appropriate PPE (nitrile gloves, safety goggles, lab coat)[4].
-
Absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite, sand, or specialized universal spill pads). Do not use combustible materials like sawdust.
-
Sweep the absorbed material into a compatible solid waste container, label it as hazardous solid waste contaminated with halogenated organics, and submit it to EHS[4].
References
1.[6] Jawaharlal Nehru Centre for Advanced Scientific Research. "PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL." JNCASR. Available at: 2.[5] Labor Security System. "Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions." Labor Security System. Available at: 3.[7] Tion. "Safe Storage and Disposal of Chemicals in A Lab." Tion. Available at: 4.[8] Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC. Available at: 5.[3] Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University. Available at: 6.[4] Benchchem. "Proper Disposal of 1-Chlorobutan-2-ol: A Guide for Laboratory Professionals." Benchchem. (Used for general halogenated operational standards). Available at: 7.[1] University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials." UW Oshkosh. Available at: 8.[2] Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. Available at:
Sources
- 1. uwosh.edu [uwosh.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. nipissingu.ca [nipissingu.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. jncasr.ac.in [jncasr.ac.in]
- 7. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling 1-(3-Bromopropyl)-2,3-difluorobenzene
Executive Summary & Hazard Context
Handling 1-(3-Bromopropyl)-2,3-difluorobenzene requires more than standard "lab safety" compliance. As an alkyl bromide , this compound possesses an electrophilic carbon center capable of alkylating biological macromolecules (DNA/proteins). While often classified primarily as an irritant (H315/H319/H335), its chemical structure mandates that it be treated as a potential sensitizer and mutagen.
The presence of the difluorobenzene moiety increases lipophilicity, potentially enhancing skin absorption rates compared to non-halogenated alkyl bromides. This guide prioritizes barrier integrity to prevent systemic exposure.
Physicochemical Hazard Profile
| Property | Data | Operational Implication |
| Physical State | Liquid | Splash and vapor generation are primary risks. |
| Reactivity | Alkylating Agent | Reacts with nucleophiles (amines, thiols). High biological toxicity potential. |
| Flash Point | ~80–90°C (Est.) | Combustible. Ground all glassware to prevent static discharge. |
| Key H-Codes | H315, H319, H335 | Severe irritation to mucous membranes. Inhalation must be prevented.[1][2][3][4] |
Hierarchy of Controls: Engineering First
Before PPE is selected, the environment must be validated. PPE is the last line of defense, not the first.
-
Primary Containment: All handling (weighing, transfer, reaction setup) must occur within a certified chemical fume hood operating at 80–100 fpm (0.4–0.5 m/s) face velocity.
-
Static Control: Use an ionizing bar or anti-static gun during weighing, as fluorinated aromatics can build significant static charge, leading to powder/droplet scattering.
Personal Protective Equipment (PPE) Matrix
Rationale: Alkyl halides are known to permeate standard nitrile rubber rapidly. The "Standard Lab PPE" is insufficient for prolonged contact.
A. Hand Protection (The "Double-Gloving" Protocol)
Critical Insight: Standard disposable nitrile gloves (4 mil) may have a breakthrough time of <15 minutes for alkyl bromides. Relying on single nitrile gloves is a critical safety failure.
-
Inner Layer (Chemical Barrier): Laminate Film (e.g., Silver Shield® / Barrier®) .
-
Why: Resists permeation of alkyl halides for >4 hours.
-
-
Outer Layer (Mechanical/Dexterity): Nitrile (minimum 5 mil) .
-
Why: Protects the laminate glove from tears and provides grip.
-
-
Protocol: Inspect inner gloves for pinholes by air inflation before donning. Change outer gloves immediately upon any splash.
B. Eye & Face Protection[3][4][5][7]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rating).
-
Contraindication: Safety glasses are prohibited during liquid transfer. The lipophilic nature of the compound means a splash can wick around glasses and rapidly penetrate corneal tissue.
C. Body Protection[2][5][8]
-
Standard: Flame-resistant (FR) lab coat (Nomex or treated cotton).
-
Enhanced: Chemical-resistant apron (Tyvek® or PVC) required during transfer of volumes >50 mL.
D. Respiratory Protection[2][4][5][8]
-
Primary: Fume hood (Engineering Control).
-
Secondary (Spill Cleanup only): Full-face respirator with Organic Vapor (OV) cartridges. Note: Half-mask respirators are insufficient due to potential eye absorption.
Operational Workflow: The "Safe Loop"
This workflow is designed to minimize the "time-at-risk" where the chemical is exposed to the open environment.
Figure 1: Operational workflow emphasizing the pre-check of engineering controls and the specific PPE donning sequence prior to chemical handling.
Emergency Response & Disposal
Spill Management (Liquid)
Do NOT use paper towels. Paper towels increase the surface area for evaporation and are combustible.
-
Evacuate the immediate area to allow vapors to vent into the hood.
-
Don full PPE (including double gloves).
-
Cover spill with an inert absorbent pad or vermiculite.
-
Collect into a sealed jar labeled "Hazardous Waste: Halogenated Organic + Debris."
-
Clean surface with soap and water (surfactants help solubilize the lipophilic residue).
First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) as they facilitate absorption into the blood.
-
Eye Contact: Rinse for 15 minutes.[2] Seek ophthalmological evaluation immediately.
Disposal Protocol
-
Waste Stream: Halogenated Organic Waste .
-
Segregation: Do NOT mix with strong bases (risk of exothermic elimination reaction) or oxidizers.
-
Container: High-density polyethylene (HDPE) or glass.
References
-
National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]
-
PubChem. (2025). 1-Bromo-2,3-difluorobenzene Safety Data. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][5]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
